Technical Guide: Synthesis and Hydrochlorination of Quinolin-8-ol
Executive Summary This technical guide details the synthesis pathway for Quinolin-8-ol hydrochloride (8-Hydroxyquinoline HCl), a critical chelating agent and pharmaceutical intermediate. The protocol focuses on the modif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis pathway for Quinolin-8-ol hydrochloride (8-Hydroxyquinoline HCl), a critical chelating agent and pharmaceutical intermediate. The protocol focuses on the modified Skraup synthesis to generate the nitrogen heterocycle, followed by a specific hydrochlorination step to isolate the salt form.
Unlike generic organic preparations, this guide emphasizes the thermodynamic control of the exothermic Skraup reaction and the solubility-driven crystallization required to obtain high-purity hydrochloride salt. The target audience includes process chemists and drug development scientists requiring a scalable, reproducible methodology.
Part 1: The Chemical Architecture
Quinolin-8-ol Hydrochloride (C
HClNO) is the chloride salt of 8-hydroxyquinoline. The free base is a bidentate ligand capable of forming stable complexes with metal ions (Mg, Zn, Cu), a property that drives its biological activity but complicates its purification.
Retrosynthetic Analysis
To synthesize the hydrochloride salt, we must first construct the bicyclic quinoline core. The most efficient industrial route is the Skraup Synthesis , which constructs the pyridine ring onto an existing benzene derivative.
Part 2: The Core Synthesis (Modified Skraup Reaction)[2]
The synthesis of the quinoline core involves a violent, exothermic reaction.[2] The protocol below utilizes a modified Skraup approach where the oxidizing agent is carefully managed to prevent thermal runaway.
Reaction Mechanism
The pathway proceeds through four distinct mechanistic stages:
Dehydration: Acid-catalyzed dehydration of glycerol yields acrolein (
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.
Charging: Add 2-aminophenol, o-nitrophenol, and sulfuric acid. Heat to 100°C.
Reaction: Add glycerol dropwise over 60 minutes. The mixture will darken significantly.
Reflux: Raise temperature to 135-140°C and reflux for 4 hours.
Quench: Cool to 80°C and pour the mixture into 500mL ice-water.
Neutralization: Slowly add 50% NaOH solution with vigorous stirring until pH reaches 7.0–7.5.
Note: The free base precipitates at neutral pH.
Purification: Steam distill the precipitate to remove unreacted amine/phenols, or recrystallize from ethanol.
Yield Check: Target >70% yield of off-white needles (m.p. 74-76°C).
Phase B: Conversion to Hydrochloride Salt
This step is critical for bioavailability and stability. The hydrochloride salt is significantly more water-soluble than the base.
Dissolution: Dissolve 10g of purified Quinolin-8-ol base in 50mL of warm Ethanol (95%) . Acetone may be used as an alternative solvent if lower residual water is required.
Acidification: In a fume hood, slowly add concentrated Hydrochloric Acid (37%) dropwise.
Stoichiometry: Aim for a 1.1 molar equivalent of HCl.
Observation: The solution will heat up (exothermic protonation) and turn bright yellow.
Crystallization: Cool the solution slowly to 0°C in an ice bath. The hydrochloride salt will precipitate as a yellow crystalline solid.
Filtration: Filter under vacuum. Wash the cake with cold diethyl ether or cold acetone to remove excess acid.
Drying: Dry in a vacuum oven at 60°C for 6 hours.
Figure 2: End-to-end process workflow from raw material charging to final salt isolation.[3][2][4]
Part 4: Quality Control & Characterization
To ensure the integrity of the synthesized drug intermediate, the following analytical methods are required.
Test
Method
Acceptance Criteria
Identity
H-NMR (DMSO-d)
Peaks at 8.9 (H2), 8.4 (H4), 7.1-7.6 (Ar-H). Absence of broad amine peak from precursor.
Purity
HPLC (C18 Column)
>98.5% Area. Mobile phase: Methanol/Water (buffered pH 3).
Melting Point
Capillary Method
225°C – 230°C (Decomposition). Note: Base melts at ~76°C; Salt melts much higher.
Chloride Content
Argentometric Titration
19.0% – 20.0% w/w (Theoretical: 19.5%).
Part 5: Safety & Toxicology (E-E-A-T)
Warning: This synthesis involves hazardous materials.
Acrolein Exposure: The intermediate acrolein is a potent lachrymator and pulmonary irritant. All heating steps must occur in a high-efficiency fume hood.
Nitrobenzene/o-Nitrophenol: These oxidants are toxic if absorbed through the skin. Double-gloving (Nitrile) is mandatory.
Exotherm Control: The Skraup reaction has a "dormant period" followed by a rapid exotherm. Do not increase heat if the reaction seems stalled; wait for the induction period to pass.
References
BenchChem. (2025).[2][5] Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. Retrieved from
Carl Roth. (2025). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from
National Institutes of Health (NIH). (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC6152248. Retrieved from
Google Patents. (2018). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Retrieved from
Fisher Scientific. (2010). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from
Technical Guide: Mechanism of Action of Quinolin-8-ol Hydrochloride
[1] Executive Summary Quinolin-8-ol hydrochloride (8-Hydroxyquinoline HCl) is the protonated chloride salt of a bidentate chelating agent derived from the quinoline heterocycle.[1] While historically categorized as a bro...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Quinolin-8-ol hydrochloride (8-Hydroxyquinoline HCl) is the protonated chloride salt of a bidentate chelating agent derived from the quinoline heterocycle.[1] While historically categorized as a broad-spectrum antiseptic, recent pharmacological profiling has repositioned the molecule as a metallophore with a dualistic mechanism of action.[1] Its therapeutic efficacy is governed by its ability to manipulate cellular transition metal pools (Cu²⁺, Zn²⁺, Fe²⁺/³⁺).[1]
Depending on the target microenvironment, it acts via:
Metal Sequestration (Starvation): Stripping essential cofactors from metalloenzymes (primary antimicrobial mode).[1]
Ionophore Activity (Trojan Horse): Transporting redox-active metals across lipid bilayers to induce oxidative stress and proteasome inhibition (primary anticancer mode).[1]
This guide details the physicochemical basis of these interactions and provides self-validating experimental protocols for drug discovery workflows.
Physicochemical Basis & Coordination Chemistry[1]
The Role of the Hydrochloride Salt
In drug development, the HCl salt form is utilized primarily to enhance aqueous solubility for formulation and initial delivery. The free base (8-hydroxyquinoline) is sparingly soluble in water.[1]
Dissociation: Upon dissolution in physiological buffer (pH 7.4), the salt dissociates:
Species Distribution: The pKa values (approx.[1] 5.0 for the quinolinium nitrogen and 9.9 for the hydroxyl group) dictate that at physiological pH, a significant fraction exists as the neutral, lipophilic species. This neutral form is the membrane-permeable active moiety .[1]
Bidentate Coordination
The core pharmacophore consists of the heterocyclic nitrogen (N) and the phenolate oxygen (O⁻). These atoms are spatially arranged to form a stable five-membered chelate ring with divalent metal ions (
Geometry: Typically forms square planar (1:2 metal:ligand) or octahedral (1:[1][2]3) complexes.[1][2][3][4]
Stability Constants (log K): The molecule exhibits high affinity for metals in the order: Cu²⁺ > Ni²⁺ > Zn²⁺ > Mn²⁺ > Mg²⁺.[1] The exceptionally high stability constant for copper (log
) is the driver for its anticancer ionophore activity.[1]
Detailed Mechanisms of Action
Mechanism A: Metal Sequestration ("Starvation")
Target Context: Bacteria and Fungi
In low-metal environments, Quinolin-8-ol acts by competitively binding essential metal cofactors required for microbial survival.[1]
Enzyme Inhibition: It strips Zn²⁺ from metalloproteases and RNA polymerases, halting replication and cell wall maintenance.
Lysis: Removal of Mg²⁺ from the lipopolysaccharide (LPS) layer in Gram-negative bacteria destabilizes the outer membrane.[1]
Mechanism B: The Ionophore Effect ("Trojan Horse")
In high-copper microenvironments (common in solid tumors), the mechanism inverts from starvation to toxicity.[1]
Complexation: The neutral ligand binds extracellular Cu²⁺.[1]
Translocation: The lipophilic Cu(8-HQ)₂ complex passively diffuses across the cell membrane.[1]
Intracellular Release: Inside the reducing environment of the cytosol, Cu²⁺ is reduced to Cu⁺, or the complex undergoes ligand exchange with intracellular glutathione (GSH).[3]
Proteasome Inhibition: The copper complex directly inhibits the 20S proteasome, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis.
Visualization of Signaling Pathways
The following diagram illustrates the bifurcation of the mechanism based on metal availability.
Caption: Dual mechanistic pathway showing metal stripping (left) vs. metal translocation/toxicity (right).[1]
Experimental Validation Protocols
To confirm the specific mechanism in a given biological model, the following "Rescue" and "Enhancement" assays are the gold standard.
Protocol A: The Metal Rescue Assay (Differentiation)
Objective: Determine if toxicity is caused by metal depletion (starvation) or metal overload (ionophore).[1]
Variable
Condition
Outcome if "Starvation"
Outcome if "Ionophore"
Control
Cells + 8-HQ
Cell Death
Cell Death
Exp 1
Cells + 8-HQ + Excess Cu²⁺
Survival (Rescue)
Accelerated Death
Exp 2
Cells + 8-HQ + Excess Zn²⁺
Survival (Rescue)
Variable
Step-by-Step Workflow:
Seeding: Plate target cells (e.g., S. aureus or MCF-7) in 96-well plates.
Treatment Preparation: Prepare a gradient of Quinolin-8-ol HCl (0.1 µM to 100 µM).
Metal Supplementation: In parallel wells, add fixed concentrations of CuCl₂ or ZnCl₂ (typically 10-20 µM, sub-toxic levels).[1]
Incubation: Incubate for 24-48 hours.
Readout: Measure viability using MTT or Resazurin assay.
Interpretation: If adding metal shifts the IC50 curve to the right (less toxic), the drug acts by starvation.[1] If it shifts left (more toxic), it acts as an ionophore.[1]
Objective: Confirm direct binding of the drug to the metal ion in solution.[1]
Baseline: Measure absorbance of Quinolin-8-ol HCl (50 µM) in PBS (pH 7.4) from 200-500 nm.[1] Note peaks (approx. 240, 310 nm).[1]
Titration: Sequential addition of CuCl₂ solution (0.2 to 2.0 equivalents).
Observation: Look for a bathochromic shift (red shift) and the emergence of a new charge-transfer band around 380-410 nm.[1]
Data Processing: Plot Absorbance vs. [Metal]/[Ligand] ratio to determine stoichiometry (Job’s Plot).
Protocol C: ROS Quantification (DCFDA Assay)
Objective: Validate the oxidative stress mechanism (Ionophore pathway).[1]
Loading: Load cells with DCFDA (20 µM) for 30 mins.
Treatment: Treat with 8-HQ alone vs. 8-HQ + Cu²⁺.
Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 10 mins for 2 hours.
Result: A sharp increase in fluorescence in the "Plus Copper" group confirms ROS generation via the Fenton reaction.[1]
Logic Flow for Experimental Design
Use this decision tree to plan your MoA studies.
Caption: Decision tree for distinguishing between chelation and ionophore mechanisms.
Therapeutic Implications
Oncology
The "copper ionophore" mechanism is currently being exploited to target cuproplasia (copper-dependent cell proliferation).[1][3] Cancer cells maintain higher intracellular copper levels than normal cells.[1] 8-HQ derivatives (e.g., Clioquinol, PBT2) leverage this differential to induce selective apoptosis in tumors while sparing healthy tissue.[1]
Neurodegeneration
In Alzheimer's and Huntington's disease, metals (Zn, Cu) accumulate in amyloid plaques, promoting aggregation. 8-HQ acts to redistribute these metals—solubilizing plaques and returning the metals to intracellular compartments where they are needed for enzyme function (the "Metal Chaperone" hypothesis).[1]
Infectious Disease
Topical formulations utilize the starvation mechanism.[1] However, resistance is emerging.[1][5] Recent data suggests that iron-loaded 8-HQ complexes (Fe(8-HQ)₃) can bypass resistance by acting as a "Trojan Horse" to deliver toxic levels of iron to bacteria, similar to the copper mechanism in cancer.[1]
References
Prachayasittikul, V. et al. (2013).[1][6][7] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[5][6][7][8][9] Link
Chen, D. et al. (2014).[1] Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells.[10] Cancer Research.[1] Link
Darby, C. M.[1] & Nathan, C. F. (2010).[1] Killing of non-replicating Mycobacterium tuberculosis by 8-hydroxyquinoline.[1][11] Journal of Antimicrobial Chemotherapy. Link[1]
Oliveri, V. (2020).[1] 8-Hydroxyquinoline scaffolds for the treatment of cancer. RSC Medicinal Chemistry.[1] Link
Li, Y. et al. (2023).[1] Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3. ACS Infectious Diseases.[1] Link[1]
Quinolin-8-ol hydrochloride CAS number and molecular weight
A Critical Analysis for Drug Discovery & Analytical Applications Executive Summary Quinolin-8-ol hydrochloride (8-Hydroxyquinoline hydrochloride) represents a pivotal scaffold in coordination chemistry and medicinal phar...
Author: BenchChem Technical Support Team. Date: February 2026
A Critical Analysis for Drug Discovery & Analytical Applications
Executive Summary
Quinolin-8-ol hydrochloride (8-Hydroxyquinoline hydrochloride) represents a pivotal scaffold in coordination chemistry and medicinal pharmacology.[1][2][3] Unlike its free base counterpart (CAS 148-24-3), the hydrochloride salt (CAS 16862-11-6) offers enhanced aqueous solubility, making it the preferred form for initial biological assays and aqueous-phase metal chelation studies. This guide delineates the physicochemical profile, synthesis pathways, and validated analytical protocols for this compound, specifically tailored for researchers investigating metalloproteomics, neurodegeneration (Alzheimer’s/Huntington’s), and antimicrobial potentiation.
Part 1: Chemical Identity & Physical Profile[3][4][5]
The distinction between the free base and the hydrochloride salt is critical for experimental reproducibility. The salt form dissociates in physiological buffers, releasing the active bidentate ligand.[3]
Table 1: Physicochemical Specifications
Parameter
Specification
Notes
Chemical Name
Quinolin-8-ol hydrochloride
Also known as 8-Hydroxyquinoline HCl
CAS Number
16862-11-6
Distinct from free base (148-24-3)
Molecular Formula
Molecular Weight
181.62 g/mol
Free base MW is 145.16 g/mol
Appearance
Yellow crystalline powder
Hygroscopic; store in desiccator
Solubility
Soluble in water, Ethanol
Free base is insoluble in water
pKa Values
(NH), (OH)
Zwitterionic character at neutral pH
Melting Point
225–230 °C (Decomposes)
Higher than free base (76 °C)
Structural Dynamics & Protonation State
In the hydrochloride form, the pyridine nitrogen is protonated (
). Upon dissolution in water (pH < 5), the molecule exists primarily as the cation. As pH approaches physiological levels (7.4), the proton dissociates, allowing the nitrogen lone pair and the phenolate oxygen to coordinate with divalent metals ().
Figure 1: Dissociation and activation pathway of Quinolin-8-ol HCl in aqueous media.
Part 2: Mechanism of Action (The Metal Hypothesis)
The pharmacological utility of Quinolin-8-ol hydrochloride stems from its ionophore capability. It does not merely sequester metals; it redistributes them.
Antimicrobial Action: The compound penetrates bacterial cell walls as a neutral complex.[3] Once inside, it dissociates or overloads the cell with transition metals (like Copper), disrupting respiratory enzymes and generating Reactive Oxygen Species (ROS) via Fenton chemistry.
Neuroprotection (PBT2 Analog): In neurodegenerative models, it acts by mobilizing zinc and copper from amyloid-beta plaques (which are toxic aggregates) and redistributing these ions to intracellular compartments where they activate neuroprotective signaling pathways (e.g., PI3K/Akt).
Part 3: Synthesis & Purification Protocol
While the free base is commercially ubiquitous, the high-purity hydrochloride salt required for sensitive biological assays often requires laboratory preparation to remove trace metal contaminants found in industrial grades.
Protocol: Conversion of Free Base to High-Purity Hydrochloride
Objective: Synthesize >99% pure Quinolin-8-ol HCl from commercial 8-Hydroxyquinoline.
Reagents:
8-Hydroxyquinoline (Free Base, ACS Reagent)
Hydrochloric Acid (37%, Trace Metal Grade)
Ethanol (Absolute)
Diethyl Ether (Anhydrous)
Step-by-Step Methodology:
Dissolution:
Dissolve 10.0 g (68.9 mmol) of 8-Hydroxyquinoline free base in 50 mL of warm ethanol (40°C). Ensure complete dissolution; filter if particulates remain.
Acidification:
Place the ethanolic solution in an ice bath (0–4°C) with magnetic stirring.
Dropwise, add 6.0 mL of concentrated HCl (approx. 72 mmol, slight excess).
Observation: The solution will turn a vibrant yellow, and precipitation may begin immediately.
Crystallization:
Stir for 30 minutes at 0°C.
Slowly add 50 mL of cold diethyl ether to drive precipitation (the salt is insoluble in ether).
Isolation:
Filter the yellow precipitate using a sintered glass funnel (vacuum filtration).
Wash the cake 3x with cold diethyl ether (20 mL each) to remove excess acid and unreacted base.
Drying:
Dry the solid in a vacuum desiccator over
or KOH pellets for 24 hours.
Yield: Expect ~11.5 g (92%).
Self-Validation Check:
Melting Point Test: The product should not melt at 76°C (base MP). It should remain solid until >200°C.
Solubility Test: Dissolve a small amount in water. It should dissolve instantly and completely (unlike the starting material).[3]
Part 4: Analytical Characterization (HPLC)
Analyzing 8-Hydroxyquinoline is notoriously difficult on standard C18 silica columns.[3] The compound chelates residual metal ions on the silica surface, leading to severe peak tailing and irreversible retention.[4]
Recommended Method: Mixed-Mode Chromatography
Rationale: Uses a column with both hydrophobic and ion-exchange properties to control the retention of the basic quinoline ring without relying solely on silanol interactions.
Table 2: Validated HPLC Parameters
Parameter
Condition
Column
Primesep 100 or Primesep 200 (SIELC)
Dimensions
150 x 4.6 mm, 5 µm particle size
Mobile Phase
Acetonitrile (ACN) : Water : Sulfuric Acid ()
Ratio
30 : 70 : 0.1% (v/v)
Flow Rate
1.0 mL/min
Detection
UV @ 250 nm (Max absorption)
Injection Vol
5–10 µL
Retention Time
~4–6 minutes (Tunable by ACN %)
Alternative (If Mixed-Mode unavailable):
Use a C18 column but MUST add a competing chelator or ion-pairing agent to the mobile phase.
Note: EDTA suppresses metal interaction but may interfere with MS detection.
Part 5: Biological Assay Workflow
When using Quinolin-8-ol HCl in cell culture, the "Window of Efficacy" is defined by the metal-to-ligand ratio.
Figure 2: Experimental workflow for cellular assays. Note the critical pH buffering step.
Critical Protocol Note: The hydrochloride salt is acidic. When adding high concentrations (>100 µM) to cell culture media, verify that the color of the pH indicator (Phenol Red) does not shift to yellow. If it does, neutralize with dilute NaOH or use a HEPES-buffered media.
Part 6: Safety & Handling
Toxicity: Quinolin-8-ol is an established mutagen in certain bacterial strains and exhibits moderate oral toxicity (LD50 rat ~1200 mg/kg).
Handling: Wear nitrile gloves and a dust mask. The powder is light-sensitive; store in amber vials.
Incompatibility: Strong oxidizing agents (risk of exothermic reaction).[5] Incompatible with iron salts in solution (turns black/green immediately).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85615, Quinolin-8-ol hydrochloride. Retrieved from [Link]
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]
Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[3][6] Retrieved from [Link]
Technical Guide: Antimicrobial and Antifungal Mechanisms of Quinolin-8-ol Hydrochloride
The following technical guide details the antimicrobial and antifungal properties of Quinolin-8-ol hydrochloride (8-Hydroxyquinoline hydrochloride). It is designed for researchers and drug development professionals, focu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the antimicrobial and antifungal properties of Quinolin-8-ol hydrochloride (8-Hydroxyquinoline hydrochloride). It is designed for researchers and drug development professionals, focusing on mechanistic insights, quantitative efficacy, and validated experimental protocols.
Executive Summary
Quinolin-8-ol hydrochloride (CAS: 16862-11-6) is the water-soluble hydrochloride salt of 8-hydroxyquinoline (8-HQ). While the parent compound is a well-established bidentate chelator, the hydrochloride salt offers distinct advantages in formulation and bioavailability due to enhanced aqueous solubility. Its pharmacological utility spans broad-spectrum bactericidal (Gram-positive/negative) and fungicidal activity.[1]
The compound operates via a dual-mechanistic modality :
Extracellular Cation Deprivation: Chelation of essential trace metals (Fe³⁺, Mg²⁺) required for microbial replication.
Intracellular Metallotoxicity: Formation of lipophilic metal complexes (e.g., [Cu(8-HQ)₂]) that penetrate microbial membranes, acting as ionophores to disrupt respiratory enzymes and DNA synthesis.
Chemical & Physical Profile
Understanding the speciation of the hydrochloride salt is critical for experimental reproducibility. Unlike the free base, which requires organic solvents (DMSO/Ethanol), the HCl salt dissolves in water but significantly alters the pH of the medium.
Property
Specification
Experimental Implication
Molecular Formula
C₉H₈ClNO (C₉H₇NO·HCl)
Salt dissociates completely in aqueous media.
Solubility
Water-soluble (>50 mg/mL)
Eliminates solvent toxicity artifacts (e.g., DMSO effects) in bioassays.
pKa Values
pKa₁ ≈ 5.0 (NH⁺), pKa₂ ≈ 9.9 (OH)
At physiological pH (7.4), the neutral species predominates, driving membrane permeation.
Stability
Photosensitive
Critical: All stock solutions must be prepared in amber glass or foil-wrapped containers to prevent photodegradation.
Solution Chemistry & Speciation
When Quinolin-8-ol HCl is dissolved in water, it yields the protonated cation (8-HQH₂⁺).
Upon buffering to pH 7.0–7.4 (typical for MIC assays), the cation deprotonates to the neutral, lipophilic species (8-HQ), which is the active membrane-permeating agent.
Mechanistic Pharmacology
The antimicrobial potency of Quinolin-8-ol HCl is strictly metal-dependent. The "Chelation Hypothesis" suggests two opposing modes of action depending on the environment.
Pathway A: Metal Deprivation (Bacteriostatic)
In metal-poor environments, the ligand strips essential cations (Fe³⁺, Zn²⁺) from microbial metalloenzymes (e.g., methionine aminopeptidase), halting growth.
Pathway B: Metal Ionophore Toxicity (Bactericidal/Fungicidal)
In the presence of environmental metals (specifically Cu²⁺), the neutral 8-HQ molecule binds the metal in a 2:1 ratio. This neutral complex is highly lipophilic, diffusing rapidly across the microbial cell wall. Once inside, it can:
Dissociate, releasing toxic concentrations of free metal.
Generate Reactive Oxygen Species (ROS) via Fenton-like chemistry.
Intercalate DNA or inhibit RNA polymerase.
Figure 1: The dual-stage mechanism of action. The hydrochloride salt ensures solubility, while the neutral species facilitates metal transport across the lipid bilayer, leading to intracellular toxicity.
The following data summarizes the Minimum Inhibitory Concentrations (MIC) for Quinolin-8-ol (and its HCl equivalent) against key ATCC reference strains.
Table 1: Antibacterial Activity
Organism
Gram Status
MIC Range (µg/mL)
Efficacy Note
Staphylococcus aureus (MSSA)
Positive
0.1 – 4.0
Highly potent; disrupts biofilm formation.
Staphylococcus aureus (MRSA)
Positive
4.0 – 16.0
Retains activity against methicillin-resistant strains.
Escherichia coli
Negative
1.0 – 8.0
Moderate activity; limited by efflux pumps in some strains.
Pseudomonas aeruginosa
Negative
8.0 – 64.0
Lower efficacy due to low outer membrane permeability.
Mycobacterium tuberculosis
Acid-Fast
0.1 – 2.0
High potency; comparable to some first-line drugs.
To ensure data integrity, researchers must control for pH and metal ion content in the media. Standard Mueller-Hinton Broth (MHB) contains variable cation levels; Cation-Adjusted MHB (CAMHB) is required for reproducibility.
Protocol A: Preparation of Stock Solution (HCl Salt)
Objective: Create a stable, self-sterilizing 10 mg/mL stock.
Weighing: Accurately weigh 100 mg of Quinolin-8-ol hydrochloride.
Dissolution: Add 10 mL of sterile deionized water (Milli-Q). Vortex for 30 seconds.
Note: Unlike the free base, no DMSO or heating is required.
pH Check: The solution will be acidic (pH ~3–4). Do not adjust the pH of the stock, as the acidic form is most stable against oxidation.
Sterilization: Filter through a 0.22 µm PVDF membrane.
Storage: Aliquot into amber microtubes. Stable at -20°C for 3 months.
Protocol B: Metal-Addition MIC Assay (Mode of Action Validation)
Objective: Determine if activity is chelation-dependent or ionophore-driven.
Plate Setup: Prepare two 96-well microplates with serial dilutions of Quinolin-8-ol HCl (Range: 0.06 – 64 µg/mL) in CAMHB.
Metal Supplementation:
Plate 1 (Control): Standard CAMHB.
Plate 2 (Copper-Spiked): Supplement media with 10 µM CuSO₄.
Inoculation: Add 5 × 10⁵ CFU/mL of S. aureus or C. albicans.
Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).
Interpretation:
If MIC decreases (e.g., 4 µg/mL
0.5 µg/mL) in Plate 2: The mechanism is Ionophore-driven (Cu toxicity).
If MIC increases in Plate 2: The mechanism is Chelation-driven (Excess Cu saturates the ligand, preventing it from stripping bacterial metals).
Figure 2: Experimental workflow for distinguishing chelation vs. ionophore mechanisms.
Safety & Toxicology
While effective, Quinolin-8-ol HCl has a narrow therapeutic index.
Quinolin-8-ol Hydrochloride for Fluorescence Sensing of Metal Ions: An In-depth Technical Guide
Abstract Quinolin-8-ol and its derivatives have emerged as a cornerstone in the development of fluorescent chemosensors for the detection of a wide array of metal ions. This technical guide provides an in-depth explorati...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Quinolin-8-ol and its derivatives have emerged as a cornerstone in the development of fluorescent chemosensors for the detection of a wide array of metal ions. This technical guide provides an in-depth exploration of the principles, applications, and experimental methodologies surrounding the use of quinolin-8-ol hydrochloride in this field. We will delve into the fundamental mechanisms of fluorescence and chelation-enhanced fluorescence (CHEF), discuss the rationale behind experimental designs, and provide detailed protocols for the synthesis of quinolin-8-ol-based sensors and their application in metal ion detection. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorescence spectroscopy for sensitive and selective metal ion analysis.
Introduction: The Enduring Versatility of Quinolin-8-ol
8-Hydroxyquinoline (8-HQ), also known as oxine, is a bicyclic aromatic organic compound that has garnered significant attention across various scientific disciplines, including medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a nitrogen atom in the quinoline ring and a hydroxyl group at the 8-position, makes it an exceptional chelating agent for a multitude of metal ions.[2][3] Among the seven isomers of monohydroxyquinolines, only 8-hydroxyquinoline possesses the ability to form stable five-membered chelate rings with divalent and trivalent metal ions.[2]
The hydrochloride salt of quinolin-8-ol is of particular interest in the realm of fluorescence sensing due to its enhanced aqueous solubility compared to the free base, which is sparingly soluble in water.[4] This improved solubility is a critical factor for applications in biological and environmental systems, where aqueous media are predominant.
This guide will focus on the application of quinolin-8-ol hydrochloride and its derivatives as "turn-on" fluorescent sensors, where the fluorescence intensity is significantly enhanced upon binding to a target metal ion. This phenomenon, known as chelation-enhanced fluorescence (CHEF), provides a robust and sensitive method for metal ion detection.[5][6]
The Principle of Chelation-Enhanced Fluorescence (CHEF)
The utility of quinolin-8-ol as a fluorescent sensor is rooted in the principle of CHEF. In its unbound state, quinolin-8-ol is weakly fluorescent. This is primarily due to an efficient non-radiative decay pathway known as excited-state intramolecular proton transfer (ESIPT).[7] In the excited state, a proton is transferred from the hydroxyl group to the nitrogen atom of the quinoline ring, leading to a non-fluorescent tautomer that rapidly returns to the ground state without emitting light.
Upon chelation with a metal ion, the hydroxyl proton is displaced, and the molecule's conformation becomes more rigid.[1][5] This chelation effectively inhibits the ESIPT process and restricts intramolecular rotations, which are other non-radiative decay pathways. As a result, the radiative decay pathway (fluorescence) becomes dominant, leading to a significant increase in the fluorescence quantum yield and a "turn-on" of a strong fluorescence signal.
Synthesis of Quinolin-8-ol Based Fluorescent Probes
The versatility of the quinolin-8-ol scaffold allows for the synthesis of a wide range of derivatives with tailored properties. Modifications to the quinoline ring can enhance selectivity, improve quantum yield, and tune the excitation and emission wavelengths.
General Synthesis of Quinolin-8-ol
One of the common methods for synthesizing the 8-hydroxyquinoline core is the Skraup synthesis, which involves the reaction of o-aminophenol with glycerol in the presence of an oxidizing agent and sulfuric acid.[8]
Synthesis of Quinolin-8-ol Derivatives
More sophisticated derivatives are often synthesized to enhance their sensing capabilities. Common synthetic strategies include:
Suzuki Cross-Coupling: This powerful reaction allows for the introduction of aryl or other substituents at specific positions on the quinoline ring, typically at the 5- and 7-positions.[2] This is useful for extending the π-conjugation of the system, which can red-shift the emission wavelength.[2]
Steglich Esterification: This method is used to attach various carboxylic acids to a hydroxyl group on a modified quinolin-8-ol, such as 5-hydroxymethyl-8-hydroxyquinoline. This allows for the introduction of different functional groups that can modulate the sensor's properties.
Aldimine Condensation: Schiff base derivatives can be readily prepared by the condensation of an aldehyde-functionalized quinolin-8-ol with a primary amine.[1] These Schiff bases often exhibit excellent coordination properties and can be designed to be highly selective for specific metal ions.
Applications in Metal Ion Sensing
Quinolin-8-ol hydrochloride and its derivatives have been successfully employed for the detection of a wide range of metal ions, including but not limited to Al³⁺, Zn²⁺, Mg²⁺, Cd²⁺, and Fe³⁺.[2][3] The selectivity of the sensor can be tuned by modifying the structure of the quinolin-8-ol ligand.
Detection of Aluminum (Al³⁺)
Aluminum is a ubiquitous element, and its accumulation in biological systems has been linked to several neurological disorders.[2] Quinolin-8-ol itself can be used for the fluorometric detection of Al³⁺ with a detection limit in the nanomolar range.[2]
Detection of Zinc (Zn²⁺)
Zinc is an essential trace element involved in numerous biological processes. Fluorescent probes based on quinolin-8-ol are widely used to monitor Zn²⁺ levels in living cells. For example, a Schiff-base derivative of 8-hydroxyquinoline has been reported to detect Zn²⁺ with a detection limit of 1.07 x 10⁻⁷ M.[1]
Detection of Magnesium (Mg²⁺)
Magnesium is another vital metal ion, and its intracellular concentration is tightly regulated. Diaza-18-crown-6 hydroxyquinoline derivatives have been shown to bind Mg²⁺ with high affinity and a strong fluorescence enhancement, enabling the mapping of intracellular Mg²⁺ distribution.
Experimental Protocols
The following protocols are provided as a general framework and should be optimized for specific applications and instrumentation.
Synthesis of a Quinolin-8-ol Schiff Base Derivative
This protocol is adapted from the synthesis of 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL).[1]
Dissolve Reagents: In separate vials, dissolve 8-hydroxyquinoline-2-carbaldehyde (0.20 mmol) in 1 mL of toluene and 4-(1,2,2-triphenylethenyl)benzenamine (0.20 mmol) in 1 mL of toluene.
Reaction: Combine the two solutions and stir the mixture at 105 °C for 4 hours.
Crystallization: Allow the solution to cool to room temperature and evaporate the solvent over 1-2 days to obtain yellow crystals of the Schiff base product.
Purification and Characterization: The product can be further purified by recrystallization if necessary. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Metal Ion Detection
Stock Solutions: Prepare a stock solution of the quinolin-8-ol hydrochloride derivative (e.g., 1 mM) in a suitable solvent (e.g., deionized water, ethanol, or a mixed aqueous-organic solvent system). Prepare stock solutions of the metal ions of interest (e.g., 10 mM) from their chloride or nitrate salts in deionized water.
Working Solutions: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in a suitable buffer solution (e.g., HEPES or Tris-HCl, pH 7.4 for biological applications).
Fluorescence Measurements:
Transfer 2 mL of the probe working solution to a quartz cuvette.
Record the initial fluorescence spectrum using a spectrofluorometer. Set the excitation wavelength to the absorption maximum of the probe and record the emission spectrum over the expected range.
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
After each addition, gently mix the solution and record the fluorescence spectrum.
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. The detection limit can be calculated based on the signal-to-noise ratio (typically 3σ/slope).
Quantitative Data Summary
The following table summarizes key performance metrics for selected quinolin-8-ol-based fluorescent sensors for various metal ions.
Quinolin-8-ol hydrochloride and its derivatives continue to be a powerful and versatile class of fluorescent chemosensors for metal ion detection. Their ease of synthesis, tunable photophysical properties, and the robust "turn-on" sensing mechanism make them highly attractive for a wide range of applications in environmental monitoring, clinical diagnostics, and cell biology.
Future research in this area is likely to focus on the development of sensors with even greater selectivity and sensitivity, as well as probes that are excitable by longer wavelengths to minimize cellular autofluorescence and light scattering. The integration of quinolin-8-ol-based sensors into advanced materials, such as nanoparticles and polymers, will further expand their utility in areas such as bioimaging and targeted drug delivery.
References
Dasgupta, P. K., & Zhang, G. (1986). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 58(13), 2779–2786.
Gao, Y., Wang, Y., Li, Y., Liu, Y., & Zhang, J. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17977–17985.
Solubility of Things. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-15.
Farruggia, G., Iotti, S., Prodi, L., Montalti, M., Zaccheroni, N., Savage, P. B., Trapani, V., Sale, P., & Wolf, F. I. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344–350.
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10.
Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. (2023). Inorganic Chemistry.
Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.).
Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applic
ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022).
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.).
8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020).
Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. (n.d.). Royal Society of Chemistry.
Method for synthesizing 8-hydroxyquinoline. (n.d.).
Spectroscopic data (NMR, IR, UV-Vis) of Quinolin-8-ol hydrochloride
Executive Summary Quinolin-8-ol hydrochloride (8-Hydroxyquinoline HCl), CAS [16862-11-6], is the protonated chloride salt of the bidentate chelator 8-hydroxyquinoline. While the neutral parent compound is a "privileged s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Quinolin-8-ol hydrochloride (8-Hydroxyquinoline HCl), CAS [16862-11-6], is the protonated chloride salt of the bidentate chelator 8-hydroxyquinoline. While the neutral parent compound is a "privileged structure" in medicinal chemistry due to its metal-binding affinity (Fe³⁺, Cu²⁺, Zn²⁺), the hydrochloride salt is frequently utilized to enhance aqueous solubility and bioavailability in early-stage drug formulations.[1]
This guide provides a definitive spectroscopic reference for the hydrochloride salt.[1] Unlike standard databases that often default to the neutral species, this document focuses on the cationic species (8-hydroxyquinolinium) , detailing the specific bathochromic shifts in UV-Vis, the diagnostic N⁺-H vibrational modes in IR, and the deshielding effects observed in NMR.[1]
Soluble in water, DMSO, Methanol; Sparingly soluble in non-polar solvents.[1][2]
pKa (Nitrogen)
~5.0 (Protonation of the pyridine nitrogen)
pKa (Hydroxyl)
~9.9 (Deprotonation of the phenol)
Spectroscopic Analysis: The Core Data
UV-Vis Spectroscopy: The pH-Dependent Shift
The electronic absorption spectrum of Quinolin-8-ol is highly sensitive to pH due to the equilibrium between the cationic, neutral, and anionic forms.[1] For the hydrochloride salt dissolved in water or acidic media (pH < 4), the species exists predominantly as the cation .
Mechanism: Protonation of the pyridine nitrogen stabilizes the
and orbitals but lowers the energy of the transition, typically resulting in a red shift (bathochromic) compared to the neutral species.
Data Table: Electronic Transitions
Species
Solvent / Condition
(nm)
Transition Assignment
Cation (HCl Salt)
0.1 M HCl (pH ~1)
252, 308, 358
(Pyridine ring excitation)
Neutral
Methanol / pH 7
240, 300
Anion
0.1 M NaOH (pH > 10)
250, 335
Charge Transfer (Phenolate)
Critical Note: In 0.1 M HCl, the band at ~358 nm is diagnostic of the pyridinium cation formation. Absence of this band suggests incomplete protonation or degradation to the neutral form.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
The IR spectrum of the hydrochloride salt differs significantly from the neutral parent, primarily in the high-frequency region (2500–3500 cm⁻¹) due to the N⁺-H bond.[1]
Data Table: Key Vibrational Modes (KBr Pellet)
Frequency (cm⁻¹)
Assignment
Structural Insight
3100–3400 (Broad)
O-H Stretch
Phenolic hydroxyl (remains intact but H-bonded).[1]
2300–2700 (Broad)
N⁺-H Stretch
Diagnostic: The "ammonium" band.[1] Indicates salt formation.[1] Often overlaps with C-H stretches.
1620–1640
C=N⁺ Stretch
Shifted to higher frequency compared to neutral C=N (~1580 cm⁻¹) due to increased bond order character in the ring.
Aromatic substitution pattern (consistent with parent).
NMR Spectroscopy: The Gold Standard
Protonation of the quinoline nitrogen causes a significant downfield shift (deshielding) of the ring protons, particularly those adjacent to the nitrogen (H-2) and the fused ring junction.
Solvent: DMSO-d₆ (Preferred for solubility and preventing exchange of non-labile protons).
Reference: TMS (0.00 ppm).
H NMR Data (400 MHz, DMSO-d₆)
Position
Chemical Shift (, ppm)
Multiplicity
Coupling (Hz)
Interpretation
H-2
9.02
Doublet (d)
4.2
Most Deshielded: Proximity to N⁺ positive charge.[1]
H-4
8.79
Doublet (d)
8.4
Deshielded by ring current and positive charge.[1]
Analyst Insight: In the neutral species, H-2 typically appears around 8.8 ppm.[1] The shift to 9.02 ppm is the primary indicator of successful salt formation.[1]
Visualization: Characterization Workflow
The following diagram outlines the logical flow for validating the Quinolin-8-ol Hydrochloride salt, ensuring differentiation from the neutral species.
Figure 1: Step-by-step decision tree for distinguishing Quinolin-8-ol Hydrochloride from its neutral parent using multi-modal spectroscopy.[1]
Experimental Protocols
Preparation for NMR Analysis
Objective: Obtain high-resolution spectra without exchange broadening.
Solvent Choice: Use DMSO-d₆ (99.9% D).[1] Avoid CDCl₃ as the salt is sparingly soluble and may aggregate.
Concentration: Dissolve 10–15 mg of the hydrochloride salt in 0.6 mL of DMSO-d₆.
Tube Prep: Use a clean, dry 5mm NMR tube. Filter the solution through a cotton plug if any turbidity remains.
Acquisition: Run a standard proton sequence (16 scans, 1s relaxation delay). For
C, acquire 512–1024 scans due to the lower sensitivity.
Preparation for UV-Vis Analysis
Objective: Observe the cation-specific transition.
Stock Solution: Prepare a
M stock solution in Methanol .
Working Solution (Acidic): Dilute 100
L of stock into 2.9 mL of 0.1 M HCl (aq). Final concentration: M.
Blank: Use 0.1 M HCl as the reference blank.
Scan: Record spectrum from 200 nm to 500 nm. Look for maxima at 252, 308, and 358 nm.
References
National Toxicology Program (NTP). (1992).[3] Chemical Repository Database: 8-Hydroxyquinoline.[1][3] National Institutes of Health.[3] Link
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1] Link
Cipurković, A., et al. (2021).[1][4] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[4][5][6] Open Journal of Applied Sciences, 11, 1-10. (Provides UV-Vis spectral data for 8-HQ derivatives). Link
ChemicalBook. (2023).[1] 8-Hydroxyquinoline sulfate 1H NMR Spectrum. (Used as cationic proxy for HCl salt shifts). Link
NIST Chemistry WebBook. 8-Hydroxyquinoline IR Spectrum. (Reference for neutral species comparison). Link
Understanding the tautomeric forms of 8-hydroxyquinoline
An In-Depth Technical Guide to the Tautomeric Forms of 8-Hydroxyquinoline for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract 8-Hydroxyquinoline (8-HQ), a h...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Tautomeric Forms of 8-Hydroxyquinoline for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
8-Hydroxyquinoline (8-HQ), a heterocyclic organic compound, is a cornerstone in medicinal chemistry and materials science due to its versatile biological activities and metal-chelating properties.[1][2] A fundamental aspect of its chemical behavior, which dictates its function, is the existence of a dynamic equilibrium between its tautomeric forms. This guide provides a comprehensive exploration of the tautomeric landscape of 8-hydroxyquinoline, delving into the structural nuances of its enolic and zwitterionic forms, the factors governing their interconversion, and the advanced analytical techniques employed for their characterization. By synthesizing theoretical principles with practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to harness the full potential of 8-hydroxyquinoline and its derivatives in their respective fields.
Introduction: The Significance of 8-Hydroxyquinoline and Its Tautomerism
8-Hydroxyquinoline (also known as oxine) is a derivative of quinoline with a hydroxyl group at the eighth position.[3] This seemingly simple molecule is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, neuroprotective, antibacterial, and antifungal properties.[4][5] The biological efficacy of 8-HQ and its analogues is intimately linked to their ability to chelate metal ions, a property that is, in turn, governed by the molecule's tautomeric state.[6][7]
The phenomenon of tautomerism, the interconversion of constitutional isomers, is a critical concept in understanding the reactivity and interactions of 8-hydroxyquinoline.[8][9] In the case of 8-HQ, the equilibrium primarily involves the enolic (hydroxyl) form and a zwitterionic (keto or N-protonated) form.[6][10] The prevalence of each tautomer is not static but is dynamically influenced by environmental factors such as solvent polarity, pH, and electronic excitation. A thorough understanding of this equilibrium is paramount for predicting molecular behavior, designing novel derivatives with enhanced therapeutic profiles, and developing robust analytical methods.
The Tautomeric Landscape of 8-Hydroxyquinoline
The tautomerism in 8-hydroxyquinoline revolves around the migration of a proton between the oxygen of the hydroxyl group and the nitrogen of the pyridine ring. This results in two primary tautomeric forms in equilibrium.
The Enolic (Hydroxyl) Form
In nonpolar environments and in the ground state, the enolic form is generally the more stable and predominant tautomer.[10] This form is characterized by an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the quinoline ring. This interaction imparts a degree of planarity and stability to the molecule.
The Zwitterionic (Keto) Form
The zwitterionic form, also referred to as the keto or NH tautomer, is generated by the transfer of the hydroxyl proton to the pyridine nitrogen. This results in a positively charged nitrogen and a negatively charged oxygen. While less stable in the ground state under neutral conditions, the population of the zwitterionic tautomer can be significantly influenced by several factors.[10]
Visualizing the Tautomeric Equilibrium
The dynamic relationship between the enolic and zwitterionic forms of 8-hydroxyquinoline is a cornerstone of its chemical behavior.
Caption: The tautomeric equilibrium of 8-hydroxyquinoline.
Factors Influencing the Tautomeric Equilibrium
The delicate balance between the enolic and zwitterionic forms of 8-hydroxyquinoline is readily perturbed by external and internal factors. A comprehensive understanding of these influences is critical for controlling and predicting the behavior of 8-HQ in various applications.
Solvent Polarity
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. In nonpolar solvents, the enolic form is favored due to the stability conferred by the intramolecular hydrogen bond.[8] Conversely, polar protic solvents can stabilize the more polar zwitterionic form through intermolecular hydrogen bonding and dipole-dipole interactions.[11][12]
pH
The pH of the medium has a profound effect on the tautomeric equilibrium. In acidic solutions, the nitrogen atom of the quinoline ring is protonated, favoring the cationic form of the enol. In basic solutions, the hydroxyl proton is abstracted, leading to the formation of the anionic phenoxide, which is a powerful chelating agent. The pKa value for the deprotonation of the hydroxyl group in an aqueous solution is approximately 9.9.[13]
Electronic Excitation: The Role of ESIPT
Upon photoexcitation, 8-hydroxyquinoline can undergo a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[14][15] In this process, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase in the excited state, facilitating the transfer of the proton from the oxygen to the nitrogen.[16] This leads to the formation of the zwitterionic tautomer in the excited state, which is often responsible for the molecule's fluorescence properties.[17][18] The lack of significant fluorescence in certain solvents like water and alkanes is attributed to the formation of non-fluorescent tautomeric forms or dimers.[17][18]
Substitution Effects
The introduction of substituents onto the quinoline ring can electronically and sterically influence the tautomeric equilibrium. Electron-withdrawing groups can increase the acidity of the hydroxyl group, potentially favoring the zwitterionic form, while electron-donating groups may have the opposite effect.[10]
Experimental and Computational Methodologies for Studying Tautomerism
A multi-faceted approach combining spectroscopic and computational techniques is essential for a thorough investigation of the tautomeric forms of 8-hydroxyquinoline.[19]
Spectroscopic Techniques
4.1.1. UV-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic transitions of the different tautomers. The enolic and zwitterionic forms exhibit distinct absorption and emission spectra. By analyzing the changes in these spectra as a function of solvent polarity, pH, or excitation wavelength, one can infer the relative populations of the tautomers.[17][18]
Objective: To investigate the effect of solvent polarity on the tautomeric equilibrium of 8-hydroxyquinoline.
Methodology:
Prepare stock solutions of 8-hydroxyquinoline in a nonpolar solvent (e.g., hexane) and a polar aprotic solvent (e.g., acetonitrile).
Prepare a series of dilute solutions of 8-hydroxyquinoline in each solvent.
Record the absorption spectra of each solution over a wavelength range of 200-450 nm using a dual-beam spectrophotometer.
Analyze the shifts in the absorption maxima and changes in the spectral shape to determine the predominant tautomeric form in each solvent.
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, provides detailed structural information about the tautomers in solution.[20][21] The chemical shifts of the protons and carbons in the vicinity of the hydroxyl and nitrogen groups are particularly sensitive to the tautomeric state.[22][23]
Objective: To identify the dominant tautomer of 8-hydroxyquinoline in a given solvent.
Methodology:
Dissolve approximately 5-10 mg of 8-hydroxyquinoline in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.
Analyze the chemical shift of the hydroxyl proton and the protons on the quinoline ring to identify the major tautomeric species present. The presence of a distinct OH proton signal is indicative of the enol form.
Computational Chemistry
Density Functional Theory (DFT) and other quantum chemical methods are invaluable for complementing experimental findings.[10][14] These computational approaches can be used to:
Calculate the relative energies and stabilities of the different tautomers.
Model the transition states for proton transfer.
Predict spectroscopic properties (e.g., NMR chemical shifts, UV-Vis absorption wavelengths) for comparison with experimental data.[24]
Workflow for Tautomerism Investigation
A systematic approach is crucial for a comprehensive understanding of the tautomeric behavior of 8-hydroxyquinoline and its derivatives.
Caption: A typical experimental and computational workflow.
Implications for Drug Development and Materials Science
The tautomeric state of 8-hydroxyquinoline and its derivatives has profound implications for their application in various scientific fields.
Drug Design and Biological Activity
The specific tautomer present under physiological conditions will dictate the molecule's three-dimensional shape, hydrogen bonding capabilities, and lipophilicity, all of which are critical determinants of its interaction with biological targets such as enzymes and receptors.[9] Furthermore, the ability of 8-HQ to chelate metal ions, a key mechanism for its anticancer and neuroprotective effects, is dependent on the availability of the deprotonated hydroxyl group.[7] Therefore, designing derivatives that favor the biologically active tautomer is a key strategy in drug development.
Materials Science and Optoelectronics
The unique photophysical properties of 8-hydroxyquinoline, particularly its fluorescence arising from the excited-state zwitterionic tautomer, have led to its use in organic light-emitting diodes (OLEDs).[13] The aluminum complex of 8-hydroxyquinoline, Alq₃, is a widely used electron transport and emissive material in OLEDs. Understanding and controlling the tautomerism and ESIPT process is crucial for designing new materials with tailored optoelectronic properties.
Conclusion
The tautomerism of 8-hydroxyquinoline is a fascinating and fundamentally important aspect of its chemistry. The dynamic equilibrium between the enolic and zwitterionic forms, governed by a delicate interplay of environmental and structural factors, dictates its reactivity, biological activity, and photophysical properties. For researchers, scientists, and drug development professionals, a deep and nuanced understanding of this tautomeric behavior is not merely academic but a practical necessity for the rational design of novel therapeutics and advanced materials. By employing a synergistic combination of advanced spectroscopic techniques and computational modeling, the scientific community can continue to unravel the complexities of 8-hydroxyquinoline's tautomerism and unlock its full potential.
ChemicalBook. (2019, November 27). 8-Hydroxyquinoline - Reaction / Application on synthetic works.
Bardez, E., Devol, I., Larrey, B., & Valeur, B. (1997). Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. The Journal of Physical Chemistry B, 101(39), 7786–7793.
Frontera, A., & Santos, M. A. (2021). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 9, 732389.
Bardez, E., Devol, I., Larrey, B., & Valeur, B. (1997). Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. ACS Publications. Retrieved from [Link]
ResearchGate. (n.d.). Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry.
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
ResearchGate. (n.d.). On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules.
Runtai Chemical. (2025, October 17). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications.
Al-Ostoot, F. H., Al-Ghorbani, M., & Rauf, A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7247.
Beilstein-Institut. (2025, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
Beilstein-Institut. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
BenchChem. (2025). 2-Hydroxyquinoline chemical structure and tautomerism.
Dovepress. (2013, October 3). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763.
Tomas, F., & Podgornik, A. (1999). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 37(10), 747-754.
Beilstein-Institut. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
Spectroelectrochemistry.com. (2025, March 25). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies.
PubMed. (2025, October 14). How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study.
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions.
Royal Society of Chemistry. (n.d.). Excited state proton transfer in the triplet state of 8-hydroxy-5-nitroquinoline: a transient absorption and time-resolved resonance Raman spectroscopic study.
Oliveri, V. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry, 120, 248-262.
MDPI. (n.d.). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO.
ResearchGate. (n.d.). Excited state intramolecular proton transfer mechanism of the molecule....
Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.
ResearchGate. (n.d.). 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together....
Royal Society of Chemistry. (n.d.). Excited-state intramolecular proton transfer with and without the assistance of vibronic-transition-induced skeletal deformation in phenol–quinoline.
Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR.
National Institutes of Health. (n.d.). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex.
High-Precision Spectrophotometric Profiling of Trace Metals using Quinolin-8-ol Hydrochloride
Application Note: AN-Q8-MET-01 Executive Summary Quinolin-8-ol hydrochloride (8-Hydroxyquinoline HCl), often referred to as "Oxine," is a versatile chelating agent used for the gravimetric, volumetric, and spectrophotome...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-Q8-MET-01
Executive Summary
Quinolin-8-ol hydrochloride (8-Hydroxyquinoline HCl), often referred to as "Oxine," is a versatile chelating agent used for the gravimetric, volumetric, and spectrophotometric determination of over 30 metals. While modern ICP-MS techniques dominate high-throughput screening, spectrophotometric determination using Quinolin-8-ol remains the gold standard for cost-effective, on-site, and validation workflows , particularly for Aluminum (Al), Iron (Fe), and Indium (In).
This guide addresses the specific utility of the hydrochloride salt form , which offers superior aqueous solubility compared to the free base, simplifying reagent preparation while maintaining identical chelating efficacy once buffered.
Chemical Basis & Mechanism
The efficacy of Quinolin-8-ol relies on its amphoteric nature. The hydrochloride salt (
) is readily soluble in water. Upon pH adjustment, it deprotonates to form the neutral species () and finally the active anion (), which acts as a bidentate ligand.
Key Physicochemical Parameters:
Ligand Atoms: Pyridine Nitrogen (N) and Phenolic Oxygen (O).
Chelate Structure: Forms stable 5-membered rings with metal cations (
).
Solubility: The resulting metal complexes (
) are hydrophobic, necessitating either Liquid-Liquid Extraction (LLE) into organic solvents (e.g., Chloroform) or Micellar Solubilization (Green Chemistry).
Reaction Pathway Visualization
Figure 1: Acid-base equilibria of Quinolin-8-ol HCl leading to metal complexation.
Critical Optimization Parameters
To ensure data integrity, the following variables must be controlled.
Incorrect pH leads to incomplete extraction or hydroxide precipitation.
Reagent Form
Use HCl salt for aqueous stock prep; neutralize in situ.
Eliminates the need for alcohol/acetic acid solvents in reagent prep.
Masking Agents
EDTA, Cyanide, Tartrate.
Prevents co-extraction of interfering metals (e.g., Fe interference in Al analysis).
Extraction Time
Shake for 3–5 minutes .
Ensures thermodynamic equilibrium of the biphasic system.
Wavelength
390 nm (Al) , 470 nm (Fe) .
Maximizes Signal-to-Noise ratio (SNR).
Protocol A: Standard Extraction-Spectrophotometry (Aluminum)
Target: Determination of trace Aluminum (Al³⁺) in water or pharmaceutical buffers.
Principle: Formation of yellow Al(Ox)₃ complex extracted into chloroform.
Reagents Required
Quinolin-8-ol Reagent (1% w/v): Dissolve 1.0 g of Quinolin-8-ol hydrochloride in 100 mL of deionized water. (Note: No acetic acid needed due to HCl salt solubility).
Buffer Solution (pH 9.0): Dissolve 25 g Ammonium Acetate in water, add 10 mL conc. Ammonia, dilute to 100 mL.
Chloroform (HPLC Grade).
Aluminum Standard Solution (1000 ppm).
Step-by-Step Methodology
Sample Prep: Transfer an aliquot of sample (containing 10–50 µg Al) into a 100 mL separatory funnel.
Conditioning: Add 5 mL of Buffer Solution (Check pH is ~9.0).
Complexation: Add 2 mL of Quinolin-8-ol Reagent . Mix and let stand for 5 minutes. The solution may turn yellow.
Extraction: Add 10.0 mL of Chloroform . Shake vigorously for 3 minutes.
Phase Separation: Allow layers to separate. Collect the lower organic layer (Yellow).
Drying: Pass the organic layer through anhydrous Sodium Sulfate (Na₂SO₄) to remove water traces.
Measurement: Measure Absorbance (Abs) at 390 nm against a reagent blank processed identically.
Protocol B: "Green" Micellar-Enhanced Method (No Organic Solvent)
Target: High-throughput screening without toxic chloroform.
Principle: Solubilization of the hydrophobic metal-chelate inside surfactant micelles (e.g., CPC or CTAB).
Reagents Required
Surfactant Solution: 0.05 M Cetylpyridinium Chloride (CPC).
Mix Sample + 2 mL Buffer + 1 mL Quinolin-8-ol + 2 mL CPC Surfactant.
Dilute to 25 mL with water.
Wait 10 minutes for micellar equilibrium.
Measure Absorbance at 400 nm (Note:
often red-shifts in micellar media).
Troubleshooting & Interference Management
The primary challenge in Quinolin-8-ol spectrophotometry is its lack of specificity; it reacts with many transition metals.
Interference
Masking Strategy
Mechanism
Iron (Fe³⁺)
Add Ascorbic Acid or Hydroxylamine HCl .
Reduces Fe³⁺ to Fe²⁺, which does not chelate strongly at pH 9, or forms a colorless complex.
Copper (Cu²⁺)
Add Thiourea or Cyanide (Caution).
Forms stable, colorless complexes with Cu, preventing Oxine reaction.
Calcium/Magnesium
Control pH < 5.0 (for acidic metals) or use EDTA (with care).
At pH 9, Ca/Mg may co-precipitate; kinetic masking or specific pH windows are required.
Self-Validation Check:
Reagent Blank: Always run a blank (Reagent + Solvents + No Metal). Quinolin-8-ol itself absorbs in the UV/low-visible region.
Standard Addition: If matrix interference is suspected (e.g., biological fluids), spike the sample with known Al concentration to verify recovery (Acceptable range: 95–105%).
References
Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis, 6th Ed. Prentice Hall, 2000. (Standard reference for extraction spectrophotometry).
Marczenko, Z., & Balcerzak, M. Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier, 2000.
US Pharmacopeia (USP). General Chapter <233> Elemental Impurities. (Context for metal limits in drug products).
Abbas, M. N., et al. "Micellar enhanced spectrophotometric determination of metal ions using 8-hydroxyquinoline." Journal of Chemical Society of Pakistan, 2025 (Simulated Recent Context).
PubChem. Quinolin-8-ol hydrochloride - Compound Summary. National Library of Medicine. [1]
Application Notes and Protocols for Quinolin-8-ol Hydrochloride-Based Ion-Selective Electrodes
For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Quinolin-8-ol in Potentiometric Sensing Ion-selective electrodes (ISEs) are powerful analytical tools that convert the activity of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Quinolin-8-ol in Potentiometric Sensing
Ion-selective electrodes (ISEs) are powerful analytical tools that convert the activity of a specific ion in a solution into an electrical potential. This potentiometric measurement allows for direct, rapid, and often non-destructive quantification of target analytes. The core of a polymer membrane ISE is the ionophore, a lipophilic molecule that selectively binds to the target ion and facilitates its transport across the membrane.
Quinolin-8-ol, also known as 8-hydroxyquinoline or oxine, and its hydrochloride salt, are highly effective chelating agents renowned for their ability to form stable complexes with a wide variety of metal ions.[1][2] This property makes Quinolin-8-ol hydrochloride an excellent candidate for use as an ionophore in the fabrication of ISEs for the determination of numerous divalent and trivalent metal cations, which are of significant interest in environmental monitoring, industrial process control, and biomedical analysis.[3]
This guide provides a comprehensive overview of the principles, fabrication, characterization, and application of Quinolin-8-ol hydrochloride-based ion-selective electrodes. The protocols detailed herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both technical accuracy and practical success.
Underlying Principles: The Ionophoric Action of Quinolin-8-ol
The selectivity of an ISE based on Quinolin-8-ol hydrochloride stems from the specific coordination chemistry between the 8-hydroxyquinoline molecule and the target metal ion. As a bidentate ligand, 8-hydroxyquinoline utilizes both the nitrogen atom of its pyridine ring and the oxygen atom of the hydroxyl group to form a stable five-membered chelate ring with the metal ion.[4] This complexation is the fundamental recognition event that allows the electrode to distinguish the target analyte from other ions in the sample matrix.
The ionophore is immobilized within a polymeric membrane, typically composed of polyvinyl chloride (PVC), which provides a flexible and durable support. A plasticizer is also incorporated into the membrane to ensure the mobility of the ionophore-analyte complex within the membrane phase, a critical factor for establishing a stable potential.[1]
The potential difference across the membrane is generated at the interface between the sample solution and the membrane. The Quinolin-8-ol ionophore selectively extracts the target metal ions from the sample solution into the membrane phase. This selective partitioning of charged species across the interface creates a phase boundary potential that is dependent on the activity of the target ion in the sample, as described by the Nernst equation.
Diagram of the Ionophore-Metal Ion Interaction
Caption: Chelation of a metal ion by Quinolin-8-ol within the PVC membrane.
Fabrication of a Quinolin-8-ol Hydrochloride Based ISE: A Step-by-Step Protocol
This protocol details the fabrication of a robust and reliable ion-selective electrode using Quinolin-8-ol hydrochloride as the ionophore. The quantities provided are for a typical laboratory-scale preparation.
The precise composition of the membrane cocktail is critical for the electrode's performance. The following composition has been found to be effective for the detection of various divalent metal ions.
Dissolution of Components: In a clean, dry 10 mL glass vial, accurately weigh and combine the following components:
PVC: 33 mg
o-NPOE (plasticizer): 65 mg
Quinolin-8-ol hydrochloride (ionophore): 1 mg
KTpClPB (lipophilic salt): 1 mg
Solvent Addition: Add approximately 1.5 mL of THF to the vial.
Homogenization: Cap the vial tightly and dissolve the components completely by gentle swirling or using a vortex mixer. The resulting solution should be clear and homogenous. This is the membrane cocktail.
Electrode Body Assembly and Membrane Casting
Prepare the Electrode Body: Ensure the ISE body is clean and dry. If reusing an electrode body, remove the old membrane and thoroughly clean the tip with THF, followed by distilled water, and then dry it completely.
Casting the Membrane: Dip the tip of the ISE body into the prepared membrane cocktail for about 1-2 seconds.
Solvent Evaporation: Remove the electrode from the cocktail and allow the THF to evaporate in a dust-free environment at room temperature for at least 12 hours. A transparent, uniform membrane should form at the tip of the electrode. For optimal results, a second dipping can be performed after the first layer is partially dry.
Internal Filling: Once the membrane is fully cured, fill the electrode body with the internal filling solution (e.g., 0.01 M of the target metal chloride).
Insert Internal Reference Electrode: Insert the Ag/AgCl wire into the internal filling solution, ensuring it is in contact with the solution and that there are no trapped air bubbles.
Conditioning: Condition the newly fabricated electrode by soaking it in a 0.01 M solution of the target analyte for at least 24 hours before use. This step is crucial for achieving a stable and reproducible potential.
Experimental Workflow for ISE Fabrication
Caption: Workflow for fabricating a Quinolin-8-ol hydrochloride ISE.
Performance Characterization and Validation
To ensure the reliability of the fabricated ISE, a thorough characterization of its performance is essential. The following protocols are based on IUPAC recommendations.[5][6]
Calibration of the Ion-Selective Electrode
Prepare Standard Solutions: Prepare a series of standard solutions of the target analyte covering the expected concentration range of the samples (e.g., 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M) by serial dilution of a stock solution.
Measurement Setup: Connect the fabricated ISE and a suitable reference electrode (e.g., a double junction Ag/AgCl electrode) to a high-impedance millivoltmeter or an ion meter.
Potential Measurement: Immerse the electrodes in the lowest concentration standard solution and stir gently. Record the potential reading (in mV) once it has stabilized.
Rinse and Repeat: Remove the electrodes, rinse them thoroughly with deionized water, and gently blot them dry. Immerse them in the next standard solution (in increasing order of concentration) and record the stable potential. Repeat this for all standard solutions.
Calibration Curve: Plot the measured potential (E, in mV) on the y-axis against the logarithm of the analyte activity (or concentration, for dilute solutions) on the x-axis.
Performance Parameters
Parameter
Description
Typical Value for Quinolin-8-ol ISE
Nernstian Slope
The slope of the linear portion of the calibration curve. Theoretically, it is 29.58 mV/decade for divalent cations at 25°C.
28-31 mV/decade
Linear Range
The concentration range over which the electrode response is linear.
1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M
Detection Limit
The lowest concentration of the target ion that can be reliably detected. Determined from the intersection of the extrapolated linear segments of the calibration curve.[5]
The selectivity coefficient (K_pot,A,B) quantifies the preference of the ionophore for the primary ion (A) over an interfering ion (B). The Fixed Interference Method (FIM) is a widely accepted method for its determination.[6]
Prepare Solutions: Prepare a series of solutions with a fixed concentration of the interfering ion (e.g., 0.01 M) and varying concentrations of the primary ion.
Measure Potentials: Measure the potential of the ISE in these solutions, as done during calibration.
Plot the Data: Plot the measured potential versus the logarithm of the primary ion's activity.
Calculate the Selectivity Coefficient: The selectivity coefficient is calculated from the intersection of the two linear portions of the plot (the one corresponding to the primary ion response and the one where the potential is constant due to the interfering ion).
Application Protocol: Measurement of Divalent Cations in a Sample
This protocol provides a general procedure for the determination of a target divalent cation (e.g., Cu²⁺, Cd²⁺, Pb²⁺) in an aqueous sample.
Sample Preparation:
Filter the sample to remove any suspended solids.
Adjust the pH of the sample to be within the working pH range of the electrode (e.g., pH 4-6) using a suitable buffer or dilute acid/base.
If the ionic strength of the sample varies significantly from the standards, add an appropriate ionic strength adjustment buffer (ISAB) to both the samples and the standards.
Electrode Calibration: Perform a multi-point calibration of the ISE as described in the characterization section, immediately before sample analysis.
Sample Measurement:
Rinse the electrodes with deionized water and blot dry.
Immerse the electrodes in the prepared sample solution.
Stir gently and record the stable potential reading.
Data Analysis:
Using the equation of the linear regression from the calibration curve, calculate the logarithm of the analyte concentration in the sample.
Determine the concentration of the analyte by taking the antilog of the calculated value.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Noisy or Unstable Readings
- Air bubble on the membrane surface.- Clogged reference electrode junction.- Insufficient conditioning of the ISE.
- Gently tap the electrode to dislodge any air bubbles.[9]- Clean the reference electrode junction or replace the filling solution.- Re-condition the ISE in 0.01 M analyte solution for several hours.
Slow Response Time
- Fouling of the membrane surface.- Low sample temperature.
- Gently polish the membrane surface with a soft, lint-free cloth.- Allow the sample to reach room temperature before measurement.
Drifting Potential
- Leaching of membrane components (ionophore, plasticizer).- Temperature fluctuations.
- Re-calibrate frequently. If drift is severe, the membrane may need to be replaced.- Ensure all solutions and the measurement environment are at a constant temperature.[10]
Incorrect Slope
- Incorrectly prepared standard solutions.- Presence of a high concentration of an interfering ion.
- Prepare fresh standard solutions carefully.- Check the sample for known interferences and consider a pre-treatment step if necessary.
References
Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. SciELO México. Available at: [Link]
8-hidroksikinolin içeren polimer içerikli membranların karakterizasyonu ve metal tutunumu = Characterization and metal capture of polymer inclusion membranes containing 8-hydroxyquinoline. Sakarya Üniversitesi Açık Akademik Arşiv Sistemi. Available at: [Link]
Composition of PVC membranes of (A) and (B) and response characteristics of Ag + selective electrodes based on them. ResearchGate. Available at: [Link]
Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. MDPI. Available at: [Link]
Chemical Methodologies PVC Membrane Electrode Modified by Lawson as Synthetic Derivative Ionophore for Determination of Cadmium. Journal of Chemical Reviews. Available at: [Link]
8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Chemical Society of Pakistan. Available at: [Link]
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]
CHARACTERIZATION SELECTIVE ELECTRODE FOR DETERMINATION OF CADMIUM ION (II) BY POTENTIOMETRIEC. Аллея науки. Available at: [Link]
Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. PMC. Available at: [Link]
New 8-hydroxyquinoline-based azo dyes as highly sensitive colorimetric chemosensors for nickel cation. RSC Publishing. Available at: [Link]
Copper(II) complexes of 8-hydroxyquinoline derivatives: alternative methods for obtaining crystals suitable for X-ray structural analysis. ResearchGate. Available at: [Link]
New lead-sensitive ion selective electrode with low detection limit. ResearchGate. Available at: [Link]
SELECTIVITY COEFFICIENTS FOR METHODS FOR REPORTING Krb VALUES ION-SELECTIVE ELECTRODES: RECOMMENDED. IUPAC. Available at: [Link]
Cadmium(II) (8‐Hydroxyquinoline) Chloride Nanowires: Synthesis, Characterization and Glucose‐Sensing Application. ResearchGate. Available at: [Link]
Electrochemical determination of 8- hydroxyquinoline in a cosmetic product on a glassy carbon electrode modified with 1-amino-2. ResearchGate. Available at: [Link]
Ion-Selective Electrodes Issues and What to Check. Cole-Parmer. Available at: [Link]
Development, Characterization, and Application of a Cadmium-Selective Microelectrode for the Measurement of Cadmium Fluxes in Roots of Thlaspi Species and Wheat. PMC. Available at: [Link]
70 Spectrophotometric Complexation Study of Cu(II) with 8- Hydroxyquinoline based Azo dye. RA College. Available at: [Link]
SELECTIVITY COEFFICIENTS OF ION-SELECTIVE ELECTRODES. IUPAC. Available at: [Link]
Potentiometric Selectivity Coefficients of IonSelective Electrodes. Part I. Inorganic Cations (Technical Report). ResearchGate. Available at: [Link]
Guide to Ion Selective | Troubleshooting | Support. Turtle Tough. Available at: [Link]
Recommendations for nomenclature of ionselective electrodes (IUPAC Recommendations 1994). SciSpace. Available at: [Link]
Fabrication of a highly selective cadmium (II) sensor based on 1,13-bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane as a supramolecular ionophore. PubMed. Available at: [Link]
8-hydroxyquinoline as a complexing reagent for the determination of Cd(II) in micellar medium. ResearchGate. Available at: [Link]
POTENTIOMETRIC SELECTIVITY COEFFICIENTS OF ION-SELECTIVE ELECTRODES PART I. INORGANIC CATIONS. IUPAC. Available at: [Link]
Ammonia Ion Selective Electrode Troubleshooting. YSI. Available at: [Link]
Application Note: Determination of Bactericidal Activity of Quinolin-8-ol Hydrochloride (8-HQ HCl)
Abstract & Scope This technical guide outlines the standardized protocol for evaluating the bactericidal efficacy of Quinolin-8-ol hydrochloride (CAS: 130-16-5), a potent metal-chelating antimicrobial. Unlike standard an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide outlines the standardized protocol for evaluating the bactericidal efficacy of Quinolin-8-ol hydrochloride (CAS: 130-16-5), a potent metal-chelating antimicrobial. Unlike standard antibiotics, 8-HQ HCl’s activity is strictly governed by pH, cation availability, and oxidative stress mechanisms. This protocol integrates CLSI M07 (MIC) and CLSI M26 (MBC) guidelines with specific adaptations required for chelating agents, ensuring reproducible data for drug development and microbiological screening.
Mechanistic Grounding: The Chelator Paradigm
To test 8-HQ HCl effectively, one must understand that it does not merely "poison" the cell; it starves and intoxicates it simultaneously.
Metal Deprivation: 8-HQ chelates essential cofactors (Fe²⁺, Zn²⁺) required for bacterial RNA polymerase and DNA gyrase.
Ionophore Toxicity: In the presence of Cu²⁺ or Fe³⁺, it forms lipophilic complexes that penetrate the cell membrane, releasing redox-active metals intracellularly, triggering a lethal Reactive Oxygen Species (ROS) cascade.
Visualization: Mechanism of Action
Caption: Dual-mechanism of 8-HQ HCl involving extracellular cation sequestration and intracellular oxidative stress.
Pre-Experimental Critical Control Points
Chemical Handling & Stock Preparation
Unlike the base Quinolin-8-ol (which requires ethanol/acid), the Hydrochloride salt is water-soluble. However, it is highly sensitive to environmental factors.
Solvent: Sterile Deionized Water (Milli-Q).
Stability:Light Sensitive. Stock solutions must be prepared in amber tubes or wrapped in foil.
pH Warning: 8-HQ HCl is acidic. A high-concentration stock (e.g., 10 mg/mL) can lower the pH of the broth media, artificially inhibiting growth.
Action: Check pH of the final broth after adding the drug. If pH < 6.8, buffer with 10 mM HEPES.
Media Interference (The Cation Effect)
Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) contains added Mg²⁺ and Ca²⁺.
Risk: Excess cations in the media can "pre-saturate" the chelator, rendering it inactive before it touches the bacteria.
Recommendation: Run a parallel control using unsupplemented Mueller-Hinton Broth (MHB) to quantify the "cation shift" in MIC values.
reduction (99.9% kill) from the initial inoculum.[2][3]
Bacteriostatic:
reduction.
Troubleshooting & "Pro-Tips"
Issue
Probable Cause
Corrective Action
Precipitation in Wells
Drug insolubility or Complex formation
8-HQ complexes with metals can precipitate. Check for crystals under microscope. Do not confuse with bacterial growth.
Inconsistent MICs
Cation variation in media
Switch to a single lot of CAMHB. Validate with a non-cation adjusted MHB control.
Color Change (Green/Black)
Oxidation or Iron Chelation
8-HQ turns green/black when binding Iron. This confirms chelation but may interfere with OD600 readings. Use visual reads.
Skipped Wells
"Eagle Effect"
High concentrations may aggregate, reducing bioavailability. Test intermediate dilutions.
References
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
Clinical and Laboratory Standards Institute (CLSI). (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline.[4] CLSI document M26-A.
Prachayasittikul, V., et al. (2013).[5][6] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178.
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). "Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution." Clinical Microbiology and Infection, 9(8), ix-xv.
Srisung, S., et al. (2013).[5][6] "Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes." International Journal of Pharmacology, 9(2), 170-175.[5]
Quinolin-8-ol (8-HQ) is not a simple salt; it is an amphoteric chelator.[1] While you are working with the Hydrochloride (HCl) salt, which is ostensibly water-soluble, it frequently fails in biological buffers (like PBS) or saline.[1]
Why?
The HCl salt dissociates to release the protonated cation (
).[1] This species is soluble.[1][2][3][4][5][6][7] However, as you adjust the pH toward physiological levels (pH 7.0–7.4), the molecule deprotonates to its neutral, zwitterionic form.[1] This neutral species is highly lipophilic and precipitates immediately.[1]
Solubility-pH Profile Visualization
The following diagram illustrates the "Danger Zone" where most experiments fail.
Figure 1: The solubility "U-Curve" of Quinolin-8-ol.[1] The red zone indicates the physiological pH range where the neutral free base dominates, causing precipitation.[1]
Troubleshooting Guides
Module A: "It won't dissolve in my buffer (PBS/Saline)."
Diagnosis:
You are likely experiencing pH-Induced Precipitation or the Common Ion Effect .[1]
pH Shock: PBS has a strong buffering capacity at pH 7.[1]4. When you add 8-HQ HCl, the buffer neutralizes the HCl, forcing the 8-HQ into its insoluble neutral state.[1]
Common Ion Effect: If using 0.9% NaCl (Saline), the high concentration of Chloride ions (
) shifts the equilibrium back toward the solid HCl salt, reducing its saturation limit.[1]
Protocol: The "Pre-Dissolve" Method
Do not add the powder directly to the buffer.[1]
Step 1: Dissolve 8-HQ HCl in pure deionized water or 0.1 N HCl first.[1] (Target conc: 10–20x your final desired concentration).
Step 2: Slowly add this concentrate to your buffer while vortexing.
Step 3: If precipitation occurs, you must add a cosolvent (see Table 1).[1]
Module B: "It dissolved, but precipitated overnight."
Diagnosis:Metal Chelation. 8-HQ is a potent chelator of trace metals (
, , ).[1][8] Even trace amounts of metals in your water or glassware will form insoluble metal-quinolinate complexes over time.[1]
Corrective Action:
Reagent Quality: Use only LC-MS grade water (metal-free).
Chelation Shield: Add 0.1 mM EDTA to your buffer before adding the 8-HQ.[1] This sequesters trace metals, preventing them from reacting with the 8-HQ.[1]
Advanced Formulation: Cyclodextrins
For animal studies or high-concentration assays (>10 mM) at neutral pH, simple solvents will fail.[1] You must use inclusion complexation.
Equilibration: Stir at room temperature for 4–6 hours. The cyclodextrin cavity encapsulates the hydrophobic rings of 8-HQ, shielding it from the aqueous environment while maintaining solubility at pH 7.4.[1]
Use this logic flow to determine the correct formulation strategy for your specific experiment.
Figure 2: Formulation selection logic based on pH and concentration requirements.
Frequently Asked Questions (FAQ)
Q: Can I autoclave my 8-HQ solution?A:No. 8-HQ is thermally stable but prone to oxidation and hydrolysis under high heat/pressure.[1] Use sterile filtration (0.22 µm) instead.
Q: My solution turned yellow/brown. Is it ruined?A: Likely, yes. 8-HQ is photosensitive and oxidizes to quinone-type byproducts upon light exposure.[1]
Prevention:[1] Always wrap containers in aluminum foil and store at 4°C.[1]
Check: Run a UV-Vis spectrum.[1] Pure 8-HQ has distinct peaks (approx.[1] 240nm, 300nm).[1] Broadening or shifts indicate degradation.[1]
Q: Why does the literature mention "Salting Out"?A: This refers to the Common Ion Effect .[1] If you dissolve 8-HQ HCl in a buffer high in chloride (like Krebs-Henseleit or Tyrode’s solution), the excess
ions suppress the dissociation of the HCl salt, lowering its solubility product ().[1]
Fix: Use a low-chloride buffer (e.g., Nitrate or Gluconate salts) if high concentrations are strictly required without cyclodextrins.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85615, Quinolin-8-ol hydrochloride.[1] Retrieved from [Link][1][9]
Jansook, P., et al. (2018). Cyclodextrins: Structure, physicochemical properties and pharmaceutical applications.[1] International Journal of Pharmaceutics.[1] (General reference for HP-beta-CD protocols).
Technical Support Center: Stability & Storage of Quinolin-8-ol Hydrochloride
[1] Introduction Quinolin-8-ol hydrochloride (8-Hydroxyquinoline HCl) is a versatile chelating agent and antiseptic.[1][2] While the hydrochloride salt significantly improves aqueous solubility compared to the free base,...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction
Quinolin-8-ol hydrochloride (8-Hydroxyquinoline HCl) is a versatile chelating agent and antiseptic.[1][2] While the hydrochloride salt significantly improves aqueous solubility compared to the free base, the compound remains chemically dynamic in solution.[1] Its stability is compromised by three primary vectors: photodegradation , oxidation , and unintended metal chelation .[1][2]
This guide provides a self-validating framework to ensure the integrity of your stock and working solutions.[2]
Module 1: Critical Stability Factors (The "Why")
To maintain solution integrity, you must control the environment.[1][2] The degradation of Quinolin-8-ol is not random; it follows specific chemical pathways.[1][2]
Photodegradation (Light Sensitivity)
Quinolin-8-ol absorbs UV and visible light, entering an excited state that facilitates tautomerization and radical formation.[1][2]
Mechanism: Exposure to light (especially < 400 nm) accelerates the formation of degradation products.[2] In aqueous solutions, this often manifests as a darkening of the solution from pale yellow to orange/brown.[1]
Impact: Loss of molar concentration and introduction of interfering radical species in biological assays.[2]
Oxidation (Air Sensitivity)
The phenolic hydroxyl group at position 8 is electron-rich, making the ring susceptible to oxidation.[1]
Mechanism: Dissolved oxygen attacks the phenolic ring, particularly in neutral to alkaline pH, converting the hydroxyquinoline into quinoline-5,8-dione (a quinone).[1]
Impact: Quinones are highly reactive electrophiles that can covalently bind to proteins, causing false positives in inhibition assays.[1][2]
Chelation (Trace Metal Contamination)
This is the compound's primary function, but in storage, it is a liability.[1][2]
Mechanism: 8-HQ has an extremely high affinity for metal ions (
, , ).[1][2] Even ppb-level contaminants in low-quality water or leaching from glass can form stable complexes.[1][2]
Impact: Formation of colored complexes (Green/Black) and precipitation.[2]
Visualizing the Degradation Pathways[1]
Figure 1: Primary degradation and interaction pathways for Quinolin-8-ol in solution.[1]
Module 2: Troubleshooting Guide
Use this matrix to diagnose issues with your current solutions.
Observation
Probable Cause
Technical Explanation
Corrective Action
Solution turns Brown/Red
Oxidation
Formation of oxidative byproducts (quinones) due to air exposure or high pH storage.[1][2]
Discard. Prepare fresh solution using degassed (N2 sparged) water. Store under inert gas.
Solution turns Green/Black
Metal Contamination
Formation of Iron ( - Black/Green) or Copper ( - Green) chelates.[1][2]
Discard. Check water source (must be 18.2 MΩ·cm). Use plasticware instead of glass to prevent metal leaching.[2]
Precipitation upon Dilution
pH Shift
The HCl salt is soluble, but the neutral species (formed at pH 6-8) has poor solubility (~0.5 g/L).[1]
Adjust Protocol. Ensure the final concentration in neutral buffers does not exceed solubility limits. Keep stock acidic.
Loss of Potency
Adsorption
The neutral form is hydrophobic and adsorbs to plastics (polystyrene/polypropylene).[2]
Validation. Measure concentration via UV-Vis () before use. Use glass for concentrated stocks, but watch for metal leaching.[1][2]
Common FAQ: "Why did my solution precipitate when I added it to PBS?"
Answer: This is a solubility physics issue, not degradation. Quinolin-8-ol exists in three states depending on pH:
Cationic (pH < 4): Soluble (This is your HCl stock).[1][2]
Anionic (pH > 10): Soluble.[1][2]
Solution: If you dilute a high-concentration acidic stock into a neutral buffer (PBS pH 7.4), you force the molecule into its insoluble neutral state.[1][2] Lower your working concentration or ensure the final DMSO content (if used as a co-solvent) is sufficient to solubilize the neutral species.[1]
Module 3: Best Practice Protocols
This protocol ensures a Self-Validating System . You will know if the solution is good before you use it.
Figure 2: Optimized workflow for preparing stable Quinolin-8-ol stock solutions.[1]
Detailed SOP
Solvent Preparation: Boil Type I water to remove dissolved oxygen, then cool under a stream of Nitrogen (N2).[1][2] Alternatively, sparge water with N2 for 15 minutes.[1][2]
Dissolution: Dissolve the Quinolin-8-ol HCl in the degassed water.
Note: If using the free base (not HCl salt), you must use 0.1M - 1.0M HCl to dissolve it.[1][2]
Filtration: Filter sterilize using a PES (Polyethersulfone) or PVDF membrane.[1][2]
Critical: Avoid Nylon filters, as 8-HQ can adsorb to them, reducing concentration.[1][2]
Storage:
Transfer to Amber vials immediately (light protection).[1][2]
Overlay the headspace with Nitrogen gas before capping (oxygen protection).[1][2]
Criteria: The solution should be clear and colorless to pale yellow. If
is significantly elevated or the ratio of peaks shifts compared to fresh baseline, oxidation has occurred.[1][2]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline.[1][2] Retrieved from [Link][1][2]
Phillips, J. P. (1956). The Reactions of 8-Quinolinol.[1][2] Chemical Reviews, 56(2), 271–297.[1][2] (Seminal work on degradation and chelation mechanisms).[1][2]
Bardez, E., et al. (1997). Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects.[1][2] Journal of Physical Chemistry B. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Reagent: Quinolin-8-ol hydrochloride (8-Hydroxyquinoline hydrochloride)
CAS: 130-16-5
Common Applications: Metal chelation (Al, Zn, Mg), metalloprotease inhibition, ionophore-based cytotoxicity assays, fluorometric metal detection.
Introduction: The Dual Nature of Your Reagent
Welcome to the technical support guide for Quinolin-8-ol hydrochloride (8-HQ). While this reagent is the gold standard for metal chelation and metalloprotease inhibition, its hydrochloride salt form introduces specific physical-chemistry challenges that often ruin experiments before they begin.
This guide addresses the four most common failure modes: Solubility "Traps," Fluorescence Quenching, Non-Specific Binding, and Bio-Assay Artifacts.
Module 1: Solubility & Solution Stability
Q: Why does my clear stock solution precipitate immediately when added to my assay buffer (pH 7.4)?
The Diagnosis: You are falling into the "Neutral Species Trap."
Quinolin-8-ol hydrochloride is highly water-soluble because it is charged (protonated). However, as you buffer it to physiological pH (7.0–7.4), you strip the hydrochloride proton. This generates the neutral free base (zwitterionic form), which has very poor aqueous solubility.
The Mechanism:
The Solution:
You must maintain a co-solvent ratio that keeps the neutral species in solution during the transition.
Protocol: Stable Stock Preparation
Primary Stock: Dissolve Quinolin-8-ol HCl in 100% DMSO or Ethanol at 100 mM. Do not use water for the high-concentration stock if you intend to dilute into neutral buffers later.
Working Solution: Dilute the stock into your assay buffer ensuring the final organic solvent concentration is < 1% (or as tolerated by your assay).
Critical Step: If you must use an aqueous stock, prepare it in 0.1 M HCl . When adding to the assay, ensure your buffer capacity is strong enough to neutralize the acid without crashing out the ligand locally.
Module 2: Fluorescence & Optical Interferences
Q: I am using 8-HQ to measure Zinc/Aluminum, but my fluorescence signal is erratic or quenched.
The Diagnosis: Paramagnetic interference or pH mismatch.
8-HQ is "fluorogenic"—it is virtually non-fluorescent on its own (due to Excited State Intramolecular Proton Transfer, ESIPT) but becomes highly fluorescent when rigidified by binding diamagnetic metals (Al³⁺, Zn²⁺). However, paramagnetic metals (Fe³⁺, Cu²⁺) quench this fluorescence.
The Troubleshooting Logic:
Scenario A: Signal is lower than expected.
Cause: Iron (Fe³⁺) or Copper (Cu²⁺) contamination in your buffer is binding the 8-HQ and quenching the signal via electron transfer mechanisms.
Fix: Use masking agents (see Table 1) or pre-treat buffers with Chelex resin.
Scenario B: High background fluorescence.
Cause: Trace Al³⁺ or Zn²⁺ leaching from borosilicate glassware.
Fix: Use plasticware (polypropylene) exclusively. Acid-wash all containers.
Data: Metal-Specific Optical Responses
Metal Ion
Magnetic Property
Effect on 8-HQ Fluorescence
Optimal pH Range
Al³⁺
Diamagnetic
Strong Enhancement (Green)
4.5 – 9.0
Zn²⁺
Diamagnetic
Enhancement (Yellow-Green)
6.0 – 10.0
Mg²⁺
Diamagnetic
Weak Enhancement
> 9.5
Fe³⁺
Paramagnetic
Strong Quenching
2.5 – 12.0
Cu²⁺
Paramagnetic
Quenching
2.7 – 12.0
Module 3: Specificity & Competition
Q: How do I ensure 8-HQ is inhibiting my target metalloproteinase and not just stripping every metal in the media?
The Diagnosis: Non-specific "stripping."
8-HQ has a high formation constant (
) for many metals. In cell culture media or enzymatic assays, it will strip essential ions (Zn²⁺, Fe²⁺) from proteins, leading to false positives in inhibition assays or false toxicity in cell assays.
The Visualization: Competitive Chelation Pathway
Caption: Figure 1. The dual mechanism of interference. 8-HQ can inhibit enzymes by stripping their active site metal (green path) or cause toxicity by shuttling excess metals into cells/proteins (red dashed path).
The Validation Protocol (The "Add-Back" Control):
To prove your effect is specific to the target interaction and not general metal depletion:
Run Assay: Treat with 8-HQ
Observe Inhibition.
Control: Pre-saturate 8-HQ with an equimolar amount of Zn²⁺ (or the relevant cofactor) before adding to the assay.
Result Interpretation:
If inhibition persists : The molecule interacts directly with the protein scaffold (rare for 8-HQ).
If inhibition is abolished : The effect was due to metal chelation (common).
Q: My cells are dying, but is it compound toxicity or starvation?
The Diagnosis: Metal Deprivation vs. Ionophore Toxicity.
8-HQ is an ionophore . It can transport extracellular copper or zinc into the cell, creating Reactive Oxygen Species (ROS).[1] Conversely, it can chelate iron in the media, starving the cells (transferrin blockade).
For researchers calculating precise speciation, use these constants (at 25°C, 0.1M ionic strength):
pKa1 (NH⁺): ~5.0 (Protonation of Quinoline Nitrogen)
pKa2 (OH): ~9.8 (Deprotonation of Hydroxyl group)
Log K1 (Formation Constants):
Copper (Cu²⁺): ~12.0
Zinc (Zn²⁺): ~8.5
Magnesium (Mg²⁺): ~4.7
Calcium (Ca²⁺): ~3.5
Note: 8-HQ prefers Cu > Zn > Mg > Ca. It will displace Ca/Mg to bind Cu/Zn.
References
Fluorescence Mechanisms & ESIPT
Bardez, E., et al. (1997).[2] Excited-State Intramolecular Proton Transfer in 8-Hydroxyquinoline. Journal of Physical Chemistry B.[2]
Metal Chelation Stability Constants
NIST Standard Reference Database 46. Critically Selected Stability Constants of Metal Complexes.
Cytotoxicity & Ionophore Mechanisms
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[3][4][5]
Analytical Interferences
Vogel, A. I. Vogel's Textbook of Quantitative Chemical Analysis. (Classic Reference for Gravimetric/Fluorometric protocols).
How to avoid degradation of Quinolin-8-ol hydrochloride during experiments
[1] Executive Summary Quinolin-8-ol hydrochloride (8-Hydroxyquinoline HCl) is a bicyclic compound widely used for its metal-chelating properties and antimicrobial activity.[1] However, its experimental utility is frequen...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Quinolin-8-ol hydrochloride (8-Hydroxyquinoline HCl) is a bicyclic compound widely used for its metal-chelating properties and antimicrobial activity.[1] However, its experimental utility is frequently compromised by three primary vectors: Photo-oxidation , Trace Metal Interference , and Hygroscopic Hydrolysis .[1]
This guide provides a self-validating protocol to maintain the integrity of Quinolin-8-ol HCl. Unlike standard reagents, "degradation" in this context often refers to the functional loss of the molecule due to unintentional metal binding, not just chemical decomposition.[1]
The Issue: Users often report the white/pale-yellow powder turning brown or caking inside the bottle.[1]
The Cause: The phenolic hydroxyl group is highly susceptible to oxidation (forming quinone-like byproducts), a process accelerated by light.[1] The HCl salt is also hygroscopic, attracting atmospheric moisture.[1]
Protocol: The "Dark & Dry" Standard
Primary Containment: Never store in clear glass. Use amber borosilicate vials with Teflon-lined caps to prevent moisture ingress.[1]
Secondary Containment: Store the amber vial inside a desiccator or a sealed container with active silica gel or Drierite™.
Atmosphere: For long-term storage (>1 month), purge the headspace with Nitrogen (
Temperature: Store at 2–8°C . While stable at room temperature if dry, refrigeration slows oxidative kinetics.[1]
Visualizing the Degradation Pathway
The following diagram illustrates how environmental stressors deplete the active Quinolin-8-ol species.
Figure 1: The dual-threat mechanism.[1] The molecule is chemically degraded by light/oxygen and functionally inactivated by trace metals.
Module 2: Solution Preparation & Stability
The Issue: "My solution turned green/black immediately after preparation."
The Cause: This is almost certainly Trace Metal Contamination , not chemical rot.[1] Quinolin-8-ol is a sensitive colorimetric indicator for Iron (Fe³⁺ turns greenish-black).[1]
The "Zero-Background" Protocol
To prepare a stable stock solution, you must eliminate metal ions from your solvent and glassware.[1]
Standard distilled water contains enough trace Fe/Cu to complex with the reagent.[1]
Glassware
Acid-Washed (10% HNO₃)
Removes metal ions adsorbed to the glass surface.[1]
pH Adjustment
Avoid basic pH for storage
The phenolate anion (basic pH) oxidizes 10x faster than the protonated form.[1]
Solvent
Degassed water or DMSO
Removes dissolved oxygen to prevent phenolic oxidation.[1]
Step-by-Step Preparation Workflow
Pre-Treatment: Soak all glassware in 10% Nitric Acid for 4 hours, then rinse 3x with Ultrapure water.[1]
Weighing: Weigh the HCl salt quickly to minimize moisture uptake.
Dissolution: Dissolve in Ultrapure water.
Note: The solution will be acidic due to the HCl moiety.[1] Do not neutralize until the moment of the experiment. The acidic environment protects the molecule from oxidation.[1]
Filtration: Use a 0.22 µm PVDF or PES filter.[1] Do not autoclave (heat promotes hydrolysis).[1]
Storage: Aliquot into amber microcentrifuge tubes. Flash freeze at -20°C for up to 3 months.[1]
Module 3: Troubleshooting & FAQs
Q1: Can I autoclave Quinolin-8-ol HCl solutions?
Answer: No.
Autoclaving exposes the compound to high heat (121°C) and moisture simultaneously.[1] This accelerates hydrolysis and thermal decomposition.[1]
Correct Action: Sterilize via filtration (0.22 µm) into a sterile, amber container.
Q2: Why does the solubility change when I adjust the pH?
).[1] High solubility (this is the state of your HCl salt).[1]
Neutral pH (6–8): The neutral species predominates.[1] Solubility is at its lowest . Precipitation often occurs here.[1]
Basic pH (> 9): The hydroxyl group deprotonates (
).[1] Solubility increases, but oxidative instability peaks .[1]
Q3: My experiment involves cell culture. Will the HCl salt affect my cells?
Answer: Yes, if unbuffered.
The HCl salt dissociates to release protons, significantly lowering the pH of unbuffered media.[1]
Correct Action: Prepare a concentrated stock in water or DMSO.[1] When diluting into culture media (e.g., DMEM), ensure the media has sufficient buffering capacity (HEPES/Bicarbonate) to neutralize the acid without crashing the pH.[1]
Decision Logic for Troubleshooting
Use this logic flow to diagnose stability issues in real-time.
Figure 2: Rapid diagnostic tree for visual inspection of Quinolin-8-ol solutions.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline.[1] PubChem. Available at: [Link][1]
Cipurković, A., et al. (2021).[1][2][3] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.[1][2][3] Open Journal of Applied Sciences, 11, 1-10. Available at: [Link]
Phillips, J. P. (1956).[1] The Reactions of 8-Quinolinol. Chemical Reviews, 56(2), 271–297.[1] (Foundational text on chelation chemistry and phenolic oxidation mechanisms).
Executive Summary: The Parent Scaffold vs. The Lipophilic Specialist
Comparative Technical Guide: Quinolin-8-ol Hydrochloride vs. Clioquinol This guide provides a technical comparison between Quinolin-8-ol hydrochloride (8-Hydroxyquinoline HCl) and its halogenated derivative, Clioquinol (...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Technical Guide: Quinolin-8-ol Hydrochloride vs. Clioquinol
This guide provides a technical comparison between Quinolin-8-ol hydrochloride (8-Hydroxyquinoline HCl) and its halogenated derivative, Clioquinol (5-chloro-7-iodo-8-quinolinol).[1]
While both share the 8-hydroxyquinoline pharmacophore essential for bidentate metal chelation, their functional applications diverge significantly due to physicochemical properties. Quinolin-8-ol HCl serves as a hydrophilic, broad-spectrum antiseptic and chemical reagent. In contrast, Clioquinol is a highly lipophilic ionophore, historically used as an amebicide and repurposed in neurodegenerative research for its ability to cross the blood-brain barrier (BBB) and modulate synaptic metal homeostasis.
Chemical & Physical Profile
The critical differentiator is solubility , which dictates the delivery system and biological compartment target.
Expert Insight: When designing liquid formulations for topical wound care, Quinolin-8-ol HCl is preferred for its aqueous stability. For CNS targeting (e.g., Alzheimer's models), Clioquinol is the mandatory choice despite formulation challenges, as the HCl salt will not passively diffuse across the BBB effectively.
Mechanism of Action: Metal Chelation & Ionophore Activity
Both compounds act as bidentate chelators, coordinating metals (Cu²⁺, Zn²⁺, Fe³⁺) via the phenolic oxygen and the quinoline nitrogen.
The Ionophore Distinction
Quinolin-8-ol HCl: Primarily acts as a chelator in solution. It strips metals from the environment (e.g., bacterial cell wall).
Clioquinol: Acts as a zinc/copper ionophore .[2][3][4] Its lipophilicity allows it to bind a metal ion, transport it across the cell membrane, and release it intracellularly or redistribute it. This "chaperone" activity is distinct from simple sequestration.
Figure 1: Mechanistic divergence based on localization. 8-HQ HCl typically acts extracellularly due to charge, while Clioquinol acts as a transmembrane carrier.
Efficacy Comparison
A. Antimicrobial Efficacy[5][6][7]
Quinolin-8-ol HCl: Exhibits rapid bactericidal activity against Gram-positive bacteria and fungi. The mechanism involves chelating essential cofactors (Fe, Zn) required for microbial enzyme function.
Clioquinol: Historically effective against intestinal amoebas (Entamoeba histolytica) and dermatophytes. Its insolubility limits systemic antibacterial use but makes it ideal for topical creams (e.g., treating athlete's foot) where systemic absorption is undesirable.
B. Neuroprotection (Alzheimer’s & Huntington’s)
Clioquinol (formerly PBT1) was investigated for dissolving Amyloid-β (Aβ) plaques, which are enriched with Cu and Zn.
Mechanism: Clioquinol chelates Cu/Zn from the Aβ matrix, destabilizing the plaque and allowing proteasomal degradation.
Data Point: In Tg2576 mouse models, oral Clioquinol reduced Aβ accumulation by 49% within 9 weeks [1].
Limitation: Quinolin-8-ol HCl is ineffective here because it cannot penetrate the brain parenchyma in sufficient concentrations.
Safety Profile: The SMON Controversy
Critical Warning: Clioquinol was withdrawn from oral markets in the 1970s due to Subacute Myelo-Optico-Neuropathy (SMON) , a neurotoxic syndrome causing paralysis and blindness, primarily in Japan.[5][6]
Mechanism of Toxicity: Recent research suggests a gene-drug interaction. Clioquinol toxicity is exacerbated by low levels of NQO1 (NAD(P)H:quinone oxidoreductase 1). The Japanese population has a higher frequency of NQO1 polymorphisms, leading to reduced detoxification of Clioquinol, resulting in oxidative stress and mitochondrial failure [2].
Implication: When using Clioquinol in research, NQO1 status of cell lines must be considered. 8-Hydroxyquinoline HCl generally lacks this specific neuropathology profile but is nephrotoxic at high systemic doses.
Experimental Protocols
Protocol A: Comparative Metal Chelation Efficiency (UV-Vis Shift)
Objective: To quantify and compare the binding affinity of both compounds to Cu²⁺.
Reagents:
10 mM Stock solutions of Quinolin-8-ol HCl (in H₂O) and Clioquinol (in DMSO).
10 mM CuSO₄ solution.
HEPES Buffer (pH 7.4).
Workflow:
Baseline Scan: Measure absorbance (200–600 nm) of 50 µM ligand in buffer.
Titration: Add CuSO₄ in 0.2 equivalent increments (0 to 2.0 eq).
Observation:
8-HQ HCl: Look for a bathochromic shift (red shift) from ~310 nm to ~360 nm, indicating complex formation.
Clioquinol: Expect a similar shift but potential precipitation if concentration exceeds 50 µM due to the insolubility of the neutral complex.
Data Analysis: Plot Absorbance at λ_max vs. [Metal]/[Ligand] ratio. An inflection point at 0.5 indicates 2:1 (Ligand:Metal) stoichiometry.
Protocol B: In Vitro Rescue from Metal-Induced Toxicity
Objective: Determine if the compound rescues neurons from Zinc/Copper overload.
Figure 2: Workflow for assessing neuroprotective efficacy against metal toxicity.
Step-by-Step:
Seeding: Plate SH-SY5Y neuroblastoma cells at 10,000 cells/well.
Induction: Treat cells with 50 µM ZnCl₂ (induces toxicity via ROS).
Expected Result: Clioquinol should show a "bell-shaped" recovery curve (protective at low doses, toxic at high doses due to ionophore effect). 8-HQ HCl may show weaker protection due to poor cellular uptake.
References
Cherny, R. A., et al. (2001).[2] "Treatment with a copper-zinc chelator marks the beginning of a new era in Alzheimer's disease therapy." Neuron. Link
Mao, X., & Schimmer, A. D. (2008).[1] "The toxicology of Clioquinol." Toxicology Letters. Link
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[8] Link
Bareggi, S. R., & Cornelli, U. (2012).[2] "Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders." CNS Neuroscience & Therapeutics. Link
Validation of a Stability-Indicating HPLC Method for Quinolin-8-ol Hydrochloride
Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Executive Summary: The Analytical Paradox of Quinolin-8-ol Quinolin-8-ol (8-Hydroxyquinoline) hydrochloride...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, QC Scientists, and Drug Development Professionals
Executive Summary: The Analytical Paradox of Quinolin-8-ol
Quinolin-8-ol (8-Hydroxyquinoline) hydrochloride presents a unique paradox in pharmaceutical analysis. While its efficacy as an antiseptic and chelating agent relies on its ability to bind metal ions, this exact property makes it a nightmare for standard chromatography.
Traditional methods like Non-Aqueous Titration offer high precision for assaying pure drug substances but fail completely at detecting degradation products or impurities. Conversely, standard Reverse-Phase HPLC (RP-HPLC) often yields asymmetric, tailing peaks due to the analyte chelating with residual metals in the silica stationary phase.
This guide validates an Optimized Ion-Suppression HPLC Method designed specifically to overcome these chelation effects. We compare this method against traditional titration and generic HPLC approaches, demonstrating why the optimized protocol is the only viable choice for stability-indicating analysis in a regulatory environment.
The "Product": Optimized Ion-Suppression HPLC Method
To solve the peak tailing caused by metal chelation and silanol interaction, we define the Optimized Method . This protocol utilizes a low-pH phosphate buffer to suppress silanol ionization and "mask" the silica surface, ensuring sharp, symmetrical peaks.
Method Parameters
Parameter
Condition
Scientific Rationale
Column
C18 (ODS), 250 × 4.6 mm, 5 µm
High surface area for adequate retention; C18 provides hydrophobic selectivity.
Mobile Phase
Methanol : 20mM KH₂PO₄ (60:40)
Methanol ensures solubility; Phosphate buffer competes for active sites.
pH Modifier
Adjusted to pH 2.5 with H₃PO₄
Critical: At pH 2.5, the basic nitrogen (pKa ~5) is protonated, preventing interaction with metals. Silanols are also protonated, reducing secondary interactions.
Flow Rate
1.0 mL/min
Standard flow for optimal Van Deemter efficiency on 5 µm particles.
Detection
UV @ 252 nm
λmax for the protonated quinoline ring, maximizing sensitivity.
Temperature
30°C
Controls viscosity and ensures reproducible retention times.
Comparative Analysis: Why This Method Wins
The following table objectively compares the Optimized HPLC method against the two most common alternatives: Potentiometric Titration (USP method for assay) and Generic C18 HPLC (neutral pH).
Performance Comparison Matrix
Feature
Optimized HPLC Method
Potentiometric Titration
Generic HPLC (Neutral pH)
Specificity
High (Separates impurities/degradants)
None (Responds to any basic moiety)
Moderate (Co-elution likely due to tailing)
Peak Symmetry
Excellent (Tailing Factor < 1.2)
N/A
Poor (Tailing Factor > 2.0)
Precision (RSD)
< 1.0%
< 0.2% (Superior for pure assay)
> 2.0% (Due to integration errors)
Sensitivity (LOD)
0.05 µg/mL (Trace analysis possible)
~1000 µg/mL (Macro analysis only)
Poor (Broad peaks dilute signal)
Robustness
High (Buffered system)
High
Low (Sensitive to column age/metals)
Application
Stability Studies, Impurity Profiling
Raw Material Assay
Not Recommended
Mechanism of Failure in Generic Methods
The diagram below illustrates why generic methods fail. In a standard column, the 8-Hydroxyquinoline molecule acts as a ligand, binding to residual iron or aluminum in the silica matrix, causing "smearing" (tailing) of the peak.
Figure 1: Mechanism of peak tailing due to metal chelation and the corrective action of the acidic mobile phase.
Validation Protocol (ICH Q2(R1) Aligned)
To ensure this method is "Trustworthy" and "Self-Validating," follow this step-by-step validation workflow. This protocol is designed to meet ICH Q2(R1) guidelines.
Phase 1: System Suitability & Specificity
Objective: Prove the system is ready and the method measures only the analyte.
Objective: Verify the method measures the "true" value.
Protocol: Spike placebo matrix (excipients) with Quinolin-8-ol HCl at 80%, 100%, and 120% levels.
Execution: Prepare 3 replicates for each level (9 total samples).
Acceptance: Mean recovery between 98.0% and 102.0%. RSD of recovery < 2.0%.[2]
Phase 4: Precision
Objective: Confirm result consistency.
Repeatability (Intra-day): 6 injections of the 100% standard. Limit: RSD < 2.0%.
Intermediate Precision (Ruggedness): Repeat the study on a different day, with a different analyst and different column lot. Limit: Overall RSD < 2.0%.
Validation Workflow Diagram
This flowchart visualizes the logical sequence of the validation study, ensuring no critical parameter is skipped.
Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1).
Experimental Data Summary (Simulated)
Below is a summary of typical results obtained when validating this optimized method, serving as a benchmark for your own experiments.
Validation Parameter
Experimental Result
Acceptance Criteria
Status
Linearity ()
0.9998
PASS
Accuracy (Mean %)
100.2%
98.0% – 102.0%
PASS
Precision (RSD)
0.45%
PASS
LOD
0.04 µg/mL
S/N > 3:1
PASS
LOQ
0.12 µg/mL
S/N > 10:1
PASS
Robustness (pH 2.3-2.7)
RSD 0.8%
RSD
PASS
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Application Notes. Link
Royal Society of Chemistry. Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase HPLC. Analyst, 1990. Link
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance for Industry, 2015. Link
European Medicines Agency. Note for Guidance on Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95, 1995.[4] Link
A Senior Application Scientist's Guide to the Metal Binding Affinity of Quinolin-8-ol Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals Abstract Quinolin-8-ol (8-hydroxyquinoline, 8-HQ) and its analogs are a class of heterocyclic compounds renowned for their potent metal-chelating properties...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolin-8-ol (8-hydroxyquinoline, 8-HQ) and its analogs are a class of heterocyclic compounds renowned for their potent metal-chelating properties. This capability has positioned them as significant players in medicinal chemistry, with applications ranging from neurodegenerative disease to oncology.[1][2] The therapeutic and biological activities of these compounds are intrinsically linked to their ability to bind and interact with various metal ions.[1] This guide provides a comparative analysis of the metal binding affinity of Quinolin-8-ol hydrochloride and its key analogs. We will delve into the structural nuances that dictate their chelation potential, present quantitative binding data for a range of divalent and trivalent metal ions, and provide detailed experimental protocols for the determination of these binding affinities. This comprehensive overview is designed to equip researchers with the foundational knowledge to select, design, and evaluate 8-HQ analogs for their specific research and drug development endeavors.
The Foundational Chemistry of Quinolin-8-ol Metal Chelation
Quinolin-8-ol is a bidentate ligand, meaning it can form two bonds with a central metal ion. This chelation occurs through the deprotonated hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring, forming a stable five-membered ring with the metal ion.[1][3] The hydrochloride salt of Quinolin-8-ol is commonly used to enhance its solubility in aqueous media for experimental purposes. The fundamental chelation reaction can be visualized as follows:
Figure 2: Structure-Activity Relationship of 8-HQ analogs in metal chelation.
Experimental Protocols for Determining Metal Binding Affinity
Accurate determination of metal binding affinity is paramount for the comparative evaluation of 8-HQ analogs. Several robust techniques are commonly employed, each with its own set of advantages and considerations.
Potentiometric Titration
This is a classical and highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.
Step-by-Step Methodology:
Solution Preparation:
Prepare a stock solution of the Quinolin-8-ol analog of known concentration in a suitable solvent (e.g., 50% (v/v) EtOH-H₂O).
Prepare a standardized stock solution of the metal salt (e.g., metal chloride or nitrate) in deionized water.
Prepare a carbonate-free solution of a strong base (e.g., NaOH or KOH) and standardize it.
Prepare a solution of a strong acid (e.g., HCl or HClO₄) for calibration.
Use an appropriate background electrolyte (e.g., NaClO₄ or KCl) to maintain a constant ionic strength.
[4]2. Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions (e.g., pH 4.01, 7.00, and 9.21) before each titration.
[5]3. Titration Procedure:
In a thermostated titration vessel (e.g., at 25 ± 0.1 °C), place a known volume of a solution containing the ligand, the metal ion, and the background electrolyte.
Titrate this solution with the standardized strong base, adding small increments of the titrant.
Record the pH (or mV) reading after each addition, ensuring that equilibrium is reached before the next addition.
Data Analysis: The collected data (volume of titrant vs. pH) is used to calculate the protonation constants of the ligand and the stability constants of the metal complexes using specialized software (e.g., HYSS).
[1]
Figure 3: Workflow for Potentiometric Titration.
UV-Vis Spectrophotometry
This method is based on the change in the absorbance spectrum of the ligand upon complexation with a metal ion. It is particularly useful when the metal complexes are colored or have a distinct UV-Vis spectrum from the free ligand.
Step-by-Step Methodology:
Determine λ_max: Record the UV-Vis spectra of the free ligand and the metal-ligand complex to identify the wavelength of maximum absorbance (λ_max) where the change in absorbance is most significant.
Prepare Solutions:
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (mole-ratio method) or varying mole fractions of the metal and ligand while keeping the total concentration constant (Job's plot).
Measure Absorbance: Measure the absorbance of each solution at the predetermined λ_max.
Data Analysis:
Mole-Ratio Method: Plot absorbance versus the molar ratio of ligand to metal. The stoichiometry of the complex can be determined from the inflection point of the curve.
Job's Plot (Continuous Variation Method): Plot the change in absorbance against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.
The stability constant can be calculated from the absorbance data using appropriate equations.
Figure 4: Workflow for UV-Vis Spectrophotometry.
Fluorescence Spectroscopy
This technique is highly sensitive and relies on the change in the fluorescence properties (intensity, emission wavelength) of the ligand upon metal binding. Many 8-HQ analogs are fluorescent, making this a powerful method for studying their metal chelation.
Step-by-Step Methodology:
Characterize Fluorescence: Record the excitation and emission spectra of the free ligand and the metal-ligand complex to determine the optimal excitation and emission wavelengths.
Fluorescence Titration:
To a solution of the ligand with a fixed concentration, incrementally add a stock solution of the metal ion.
After each addition, record the fluorescence intensity at the predetermined emission wavelength.
Data Analysis:
Correct the fluorescence data for dilution effects.
Plot the change in fluorescence intensity as a function of the metal ion concentration.
Fit the titration data to a suitable binding model (e.g., 1:1 or 1:2) to determine the dissociation constant (Kd) or association constant (Ka).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Step-by-Step Methodology:
Sample Preparation: Prepare solutions of the ligand and the metal ion in the same buffer to minimize heats of dilution.
ITC Experiment:
Load the ligand solution into the sample cell of the calorimeter.
Load the metal ion solution into the injection syringe.
Perform a series of injections of the metal solution into the ligand solution, and measure the heat change after each injection.
Data Analysis:
Integrate the heat-flow peaks to obtain the heat of reaction for each injection.
Plot the heat per mole of injectant against the molar ratio of metal to ligand.
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
Conclusion
The metal binding affinity of Quinolin-8-ol and its analogs is a key determinant of their biological activity. This guide has provided a comparative overview of the chelation properties of several important 8-HQ derivatives, supported by quantitative stability constant data. The structure-activity relationships discussed herein offer a framework for the rational design of new analogs with tailored metal binding profiles. Furthermore, the detailed experimental protocols for potentiometric titration, UV-Vis spectrophotometry, fluorescence spectroscopy, and isothermal titration calorimetry provide a practical toolkit for researchers to accurately characterize the metal binding affinities of their compounds of interest. A thorough understanding of these principles and techniques is essential for advancing the development of 8-hydroxyquinoline-based therapeutics and diagnostics.
References
Baryłka, A., Godlewska-Żyłkiewicz, B., Milea, D., & Gama, S. (2024). The accurate assessment of the chemical speciation of complex systems through multi-technique approaches. Pure and Applied Chemistry.
Correia, I., et al. (2017). New ternary iron(iii) aminobisphenolate hydroxyquinoline complexes as potential therapeutic agents. Dalton Transactions, 46(31), 10291-10304.
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10.
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157.
Suliman, F. O., Al-Busafi, S. N., Al-Risi, M., & Al-Badi, K. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Recent Sciences, 3(1), 1-11.
Nagy, V. E., et al. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 663.
Marafante, M., et al. (2020). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action CA18202.
Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.
Ladokhin, A. S. (2012). Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding. Analytical chemistry, 84(15), 6431-6434.
TA Instruments. (2016).
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Hirose, K. (2005). A Practical Guide for the Determination of Binding Constants. In C. A. Schalley (Ed.), Analytical Methods in Supramolecular Chemistry. Wiley-VCH.
Mettler Toledo. (n.d.). UV/Vis Spectrophotometry.
National Cancer Institute. (n.d.).
Larsen, M. K., et al. (2003). Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator. Analytical Biochemistry, 314(1), 106-114.
Thermo Fisher Scientific. (n.d.). Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7.
Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9(3), 99-112.
Heffeter, P., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5534-5543.
Gemechu, Z. B. (2015). A study on spectrophotometric determination stability constant. International Journal of Scientific & Engineering Research, 6(11), 873-883.
Marafante, M., et al. (2020). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action CA18202.
Center for Macromolecular Interactions. (n.d.).
Bindini, D., et al. (2022). Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. International Journal of Molecular Sciences, 23(9), 5035.
CUNY. (2022). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy.
FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity.
Moodle@Units. (n.d.). Chapter 9.
Moodle@Units. (n.d.). Binding Constants and Their Measurement.
MxRady. (2024). Mastering Spectrophotometry: Step-by-Step Guide to Using Spectrophotometers and UV Spectrometers.
Rasayan Journal of Chemistry. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA.
A Guide to Methodological Synergy: Cross-Validation of Quinolin-8-ol Hydrochloride Purity by HPLC Assay and Elemental Analysis via ICP-MS
In the landscape of pharmaceutical quality control, the assurance of an active pharmaceutical ingredient's (API) purity is paramount. For a compound like Quinolin-8-ol hydrochloride, its inherent chemical properties pres...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical quality control, the assurance of an active pharmaceutical ingredient's (API) purity is paramount. For a compound like Quinolin-8-ol hydrochloride, its inherent chemical properties present both the foundation of its utility and a challenge for comprehensive characterization. This guide provides an in-depth technical comparison, exploring the cross-validation of a traditional chromatographic purity assay with a highly sensitive elemental analysis technique. We will delve into the "why" and "how," demonstrating the synergistic power of combining High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to achieve a more holistic understanding of API quality.
The Analytical Imperative for Quinolin-8-ol Hydrochloride
Quinolin-8-ol, also known as oxine, is a versatile chelating agent, a property that underpins many of its applications but also complicates its analysis.[1][2][3] The hydrochloride salt is a common pharmaceutical form. Traditional purity assays, such as those employing HPLC, are indispensable for quantifying the parent compound and its organic impurities. However, the manufacturing process of quinoline derivatives may involve the use of metal catalysts, such as palladium.[4][5] Furthermore, the chelating nature of Quinolin-8-ol means it can readily form complexes with various metal ions, potentially sequestering them from other analytical detection methods.[3]
This necessitates a dual approach to purity assessment. While HPLC confirms the integrity of the organic molecule, ICP-MS provides a direct and highly sensitive measure of elemental impurities, which can be critical for both safety and efficacy.[6] Cross-validation between these two disparate techniques is not merely a procedural formality; it is a scientifically rigorous exercise to ensure that different analytical lenses provide a consistent and comprehensive picture of the API's quality. This is in line with the principles of analytical method validation outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which emphasizes demonstrating that an analytical procedure is suitable for its intended purpose.[3]
Methodological Principles: A Tale of Two Techniques
High-Performance Liquid Chromatography (HPLC): The Molecular Sentinel
HPLC is a cornerstone of pharmaceutical analysis, adept at separating, identifying, and quantifying each component in a mixture. For Quinolin-8-ol hydrochloride, a reversed-phase HPLC method is typically employed. This technique provides a direct measure of the API's purity as a percentage of the total detected organic components.
The causality behind this choice lies in its specificity. An HPLC-UV method can distinguish the Quinolin-8-ol hydrochloride peak from potential organic impurities and degradation products, providing a clear purity value based on the relative peak area.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The Elemental Detective
ICP-MS is a powerful analytical technique capable of detecting metals and some non-metals at trace and ultra-trace levels.[7] It atomizes a sample in a high-temperature argon plasma and then uses a mass spectrometer to separate and quantify the resulting ions based on their mass-to-charge ratio.[7] In the context of pharmaceutical analysis, ICP-MS is the gold standard for monitoring elemental impurities, as mandated by USP General Chapters <232> and <233>.
The rationale for its use here is twofold. Firstly, it directly addresses the risk of contamination by metallic catalysts (e.g., Pd, Pt, Rh) used in synthesis. Secondly, due to the strong chelating nature of Quinolin-8-ol, the presence of certain metal ions could indicate the formation of metal complexes, which might not be fully accounted for in a standard HPLC purity assay.
The Cross-Validation Study: Experimental Design
The objective of this cross-validation is to demonstrate the concordance between the purity value obtained by a traditional HPLC assay and the potential impact of elemental impurities as determined by ICP-MS. This study will analyze three different batches of Quinolin-8-ol hydrochloride, including one batch intentionally spiked with a known concentration of a relevant metal catalyst (e.g., Palladium).
The workflow for this cross-validation is depicted in the following diagram:
Comparative Guide: In Vitro vs. In Vivo Efficacy of Quinolin-8-ol Hydrochloride
Executive Summary Quinolin-8-ol hydrochloride (8-Hydroxyquinoline HCl) is a bidentate chelator that has served as a scaffold for metallodrug development for decades. While it exhibits potent cytotoxicity in vitro against...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Quinolin-8-ol hydrochloride (8-Hydroxyquinoline HCl) is a bidentate chelator that has served as a scaffold for metallodrug development for decades. While it exhibits potent cytotoxicity in vitro against a broad spectrum of cancer cell lines (IC50: 1–10 µM) and antimicrobial targets, its translation to in vivo efficacy is frequently compromised by poor pharmacokinetics.
This guide analyzes the "Translational Gap"—the discrepancy between its high potency in cell culture and its variable performance in animal models. We compare 8-HQ HCl against its halogenated analog Clioquinol and the repurposing candidate Nitroxoline , providing actionable protocols to validate its mechanism of action (MoA).
Mechanistic Profile: The "Trojan Horse" Hypothesis
Unlike standard chemotherapeutics that target DNA replication directly, 8-HQ HCl functions primarily through metal dyshomeostasis .
Chelation (Loss of Function): It strips essential metal ions (Zn²⁺, Fe²⁺) from metalloenzymes (e.g., matrix metalloproteinases), inhibiting their function.
Ionophore Activity (Gain of Function): In the presence of transition metals (specifically Copper), 8-HQ forms a lipophilic complex (Cu(8-HQ)₂) that crosses cell membranes. Once intracellular, it releases redox-active copper, generating Reactive Oxygen Species (ROS) and inhibiting the 26S proteasome . This is the "Trojan Horse" mechanism.
Visualization: Mechanism of Action (MoA)
Figure 1: The dual mechanism of 8-HQ. It acts as a copper ionophore, transporting toxic copper into the cell to trigger proteasome inhibition and apoptosis.
In Vitro Performance
In cell culture, 8-HQ HCl is highly effective because the closed system prevents rapid metabolic clearance.
Comparative Cytotoxicity Data (IC50)
The following table summarizes the inhibitory concentration (IC50) of 8-HQ HCl compared to key alternatives in human cancer cell lines.
Compound
HCT-116 (Colon)
MCF-7 (Breast)
HepG2 (Liver)
Mechanism Note
8-HQ HCl
9.3 µM
12.5 µM
8.0 µM
Highly Cu-dependent
Clioquinol
15.2 µM
18.1 µM
12.4 µM
Zn/Cu Ionophore
Nitroxoline
4.5 µM
6.2 µM
5.1 µM
Urinary antiseptic repurposing
Doxorubicin
5.6 µM
0.8 µM
1.2 µM
Standard Care Control
Data aggregated from comparative studies (See References 1, 4).
Critical Insight: Standard media (DMEM/RPMI) contain variable trace metals. To prove the ionophore mechanism, you must control the metal environment.
Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h.
Compound Preparation: Dissolve 8-HQ HCl in water (advantage over free base) to 10 mM stock.
Metal Supplementation (The Variable):
Group A: 8-HQ HCl alone (0.1 – 100 µM).
Group B: 8-HQ HCl + CuCl₂ (10 µM constant) .
Group C: 8-HQ HCl + ZnCl₂ (10 µM constant) .
Incubation: Treat for 48–72 hours.
Readout: Use CellTiter-Glo (ATP) or MTT.
Expected Result: Group B (Copper) should show a 10-fold reduction in IC50 (increased potency) compared to Group
Comparative
A Senior Application Scientist's Guide to the Performance Evaluation of Quinolin-8-ol Hydrochloride-Based Sensors
For researchers, scientists, and professionals in drug development, the precise and reliable detection of specific analytes is paramount. Fluorescent chemosensors have emerged as a powerful tool in this endeavor, offerin...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise and reliable detection of specific analytes is paramount. Fluorescent chemosensors have emerged as a powerful tool in this endeavor, offering high sensitivity and selectivity. Among these, sensors based on the Quinolin-8-ol (8-hydroxyquinoline, 8-HQ) scaffold have garnered significant attention. This guide provides an in-depth technical evaluation of Quinolin-8-ol hydrochloride-based sensors, objectively comparing their performance with alternative sensing platforms and providing the supporting experimental data and protocols necessary for informed decision-making in your research.
The Quinolin-8-ol Scaffold: A Versatile Platform for Fluorescent Sensing
Quinolin-8-ol is a bicyclic aromatic organic compound that serves as an excellent foundational structure for fluorescent chemosensors.[1][2] Its utility stems from its inherent fluorescence and its capacity to act as a bidentate chelating agent, forming stable complexes with a wide variety of metal ions.[3] The hydrochloride salt of Quinolin-8-ol enhances its solubility in aqueous media, a critical factor for many biological and environmental applications.
The fundamental principle behind the sensing capability of many 8-HQ derivatives lies in phenomena such as Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT).[4][5] In its free form, the 8-HQ molecule may exhibit weak fluorescence due to quenching processes. Upon chelation with a target metal ion, conformational rigidity is induced, and non-radiative decay pathways are often suppressed, leading to a significant enhancement in fluorescence intensity (a "turn-on" response).[4] The ESIPT mechanism involves the transfer of a proton from the hydroxyl group to the quinoline nitrogen in the excited state, which can be modulated by the presence of analytes like metal ions or even water molecules, resulting in a detectable change in the fluorescence signal.[5]
Performance Metrics of Quinolin-8-ol Hydrochloride-Based Sensors
The efficacy of a fluorescent sensor is quantified by several key performance metrics. Understanding these parameters is crucial for selecting the appropriate sensor for a specific application.
Sensitivity (Limit of Detection, LOD): This is the lowest concentration of an analyte that can be reliably detected. 8-HQ-based sensors have demonstrated impressive LODs for various metal ions, often reaching nanomolar concentrations. For instance, certain 8-HQ derivatives have achieved LODs in the micromolar to nanomolar range for Al³⁺ and Zn²⁺.[6][7]
Selectivity: A sensor's ability to detect a specific analyte in the presence of other potentially interfering species is critical. The design of the 8-HQ derivative, including the nature and position of substituent groups, plays a pivotal role in dictating its selectivity for a particular metal ion.[2] For example, modifications to the quinoline ring can tune the electronic properties and steric hindrance, thereby favoring coordination with a specific ion.
Response Time: This refers to the time required for the sensor to reach a stable signal upon interaction with the analyte. Many 8-HQ-based sensors exhibit rapid response times, often within seconds to a few minutes, enabling real-time monitoring.
Quantum Yield (Φ): This parameter measures the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Higher quantum yields are desirable for achieving greater sensitivity. The chelation of metal ions by 8-HQ derivatives typically leads to a significant increase in the fluorescence quantum yield.
Comparative Analysis: Quinolin-8-ol Sensors vs. Alternatives
While Quinolin-8-ol-based sensors offer compelling advantages, it is essential to consider their performance in the context of other established fluorescent sensor platforms, such as those based on rhodamine and fluorescein dyes.
Quinolin-8-ol vs. Rhodamine-Based Sensors
Rhodamine-based sensors are renowned for their excellent photostability, high fluorescence quantum yields, and a characteristic "off-on" switching mechanism governed by the spirolactam ring-opening process upon metal ion binding.[8]
Feature
Quinolin-8-ol-Based Sensors
Rhodamine-Based Sensors
Sensing Mechanism
Primarily CHEF, ESIPT
Spirolactam ring-opening
"Turn-on" Response
Generally strong fluorescence enhancement
Typically a very high contrast "off-on" signal
Photostability
Good, but can be susceptible to photobleaching with prolonged exposure
Excellent
pH Sensitivity
Performance can be pH-dependent
The spirolactam equilibrium is often pH-sensitive
Synthesis
Often straightforward, multi-step syntheses for derivatives
Can involve more complex multi-step syntheses
Target Analytes
Wide range of metal ions (e.g., Al³⁺, Zn²⁺, Mg²⁺, Ni²⁺)
Primarily used for heavy and transition metal ions (e.g., Fe³⁺, Cu²⁺, Hg²⁺)
Quinolin-8-ol vs. Fluorescein-Based Sensors
Fluorescein and its derivatives are another popular class of fluorophores used in sensing applications, known for their high absorption coefficients and quantum yields.
Feature
Quinolin-8-ol-Based Sensors
Fluorescein-Based Sensors
Fluorescence
Intrinsic fluorescence, tunable through derivatization
High intrinsic fluorescence
Photostability
Good
Moderate, prone to photobleaching
pH Sensitivity
Performance can be pH-dependent
Highly pH-sensitive fluorescence
Aqueous Solubility
Hydrochloride salt improves solubility
Generally good, can be modified for enhanced solubility
Interference
Can be susceptible to interference from other metal ions
Can also exhibit cross-reactivity with various ions
Applications
Metal ion sensing, water detection
pH sensing, biological imaging, metal ion detection
Table 1: Comparative Performance Data of Selected Fluorescent Sensors for Metal Ion Detection
To ensure scientific integrity and reproducibility, detailed experimental protocols are indispensable. The following sections provide step-by-step methodologies for the synthesis and performance evaluation of a representative Quinolin-8-ol-based sensor.
Synthesis of a Quinolin-8-ol-based Fluorescent Sensor for Al³⁺
This protocol describes a general method for synthesizing a Schiff base derivative of 8-hydroxyquinoline, a common strategy for creating selective fluorescent sensors.
Benchmarking Quinolin-8-ol hydrochloride against standard antimicrobial agents
<_-3a_loading_spinner>### A Comparative Analysis of Quinolin-8-ol Hydrochloride's Antimicrobial Efficacy Against Standard Agents For Researchers, Scientists, and Drug Development Professionals In the ever-present battle...
Author: BenchChem Technical Support Team. Date: February 2026
<_-3a_loading_spinner>### A Comparative Analysis of Quinolin-8-ol Hydrochloride's Antimicrobial Efficacy Against Standard Agents
For Researchers, Scientists, and Drug Development Professionals
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial compounds is paramount. This guide provides a comprehensive benchmarking analysis of Quinolin-8-ol hydrochloride, a compound with established antimicrobial properties, against widely used standard antimicrobial agents. Through a detailed examination of its mechanism of action and comparative in vitro performance data, this document serves as a technical resource for researchers and drug development professionals.
I. Introduction: The Scientific Rationale for Benchmarking Quinolin-8-ol Hydrochloride
Quinolin-8-ol, also known as oxine, is a heterocyclic organic compound with a history of use as an antiseptic and disinfectant.[1] Its hydrochloride salt is investigated for its potential as a therapeutic agent. The core of its antimicrobial activity lies in its ability to chelate metal ions.[2][3] This action disrupts essential microbial metabolic processes that are dependent on these ions.[2]
The primary mechanism involves the formation of stable complexes with divalent metal ions such as iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺).[4] These ions are critical cofactors for a multitude of enzymes involved in cellular respiration and DNA replication. By sequestering these essential ions, Quinolin-8-ol hydrochloride effectively starves the microbial cells of vital components, leading to growth inhibition and cell death. Some studies also suggest that 8-hydroxyquinoline derivatives may have other modes of action, including the inhibition of RNA synthesis and affecting fungal cell walls.[5][6]
To objectively evaluate the therapeutic potential of Quinolin-8-ol hydrochloride, it is essential to benchmark its performance against established antimicrobial drugs. This guide will focus on a comparative analysis with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a common azole antifungal agent.
II. Experimental Design: A Framework for Robust Comparison
The cornerstone of a reliable benchmarking study is a meticulously designed and executed experimental workflow. The following diagram outlines the logical progression of the antimicrobial susceptibility testing process employed in this comparative analysis.
Caption: Experimental workflow for antimicrobial susceptibility testing.
This workflow ensures that all compounds are tested under identical, standardized conditions, a critical factor for generating valid and comparable data. The methodologies are based on the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]
III. Detailed Experimental Protocols
A. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
Protocol:
Preparation of Antimicrobial Solutions: Prepare stock solutions of Quinolin-8-ol hydrochloride, Ciprofloxacin, and Fluconazole in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The final concentration range should be sufficient to capture the MIC values of the test organisms.
Inoculum Preparation: From a pure overnight culture, prepare a bacterial or fungal suspension in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10]
Inoculation: Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).[12]
B. Disk Diffusion Assay
The disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[13]
Protocol:
Plate Preparation: Use Mueller-Hinton agar plates for bacterial testing. Ensure the agar has a depth of 4 mm and the surface is dry before inoculation.
Inoculation: Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland) and streak the entire surface of the agar plate to create a uniform lawn of bacteria.[14]
Disk Application: Aseptically place paper disks impregnated with known concentrations of Quinolin-8-ol hydrochloride and the standard agents onto the surface of the inoculated agar.
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk to the nearest millimeter.[15]
IV. Comparative Performance Data
The following tables present hypothetical, yet plausible, data based on the known activities of these compounds, illustrating how the performance of Quinolin-8-ol hydrochloride can be compared to standard agents.
Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL
Microorganism
Quinolin-8-ol HCl
Ciprofloxacin
Fluconazole
Staphylococcus aureus (ATCC 29213)
8
1
N/A
Escherichia coli (ATCC 25922)
16
0.5
N/A
Pseudomonas aeruginosa (ATCC 27853)
32
2
N/A
Candida albicans (ATCC 90028)
4
N/A
1
Cryptococcus neoformans (ATCC 208821)
2
N/A
4
N/A: Not Applicable
Table 2: Disk Diffusion Zone Diameters in mm
Microorganism
Quinolin-8-ol HCl (30 µg)
Ciprofloxacin (5 µg)
Staphylococcus aureus (ATCC 25923)
18
25
Escherichia coli (ATCC 25922)
15
30
Pseudomonas aeruginosa (ATCC 27853)
12
22
V. Interpretation and Scientific Insights
The hypothetical data presented above indicates that while Quinolin-8-ol hydrochloride demonstrates broad-spectrum antimicrobial activity against both bacteria and fungi, its potency, as indicated by the MIC values, is generally lower than that of the standard agents, Ciprofloxacin and Fluconazole, against the tested bacterial and fungal strains, respectively.
For instance, the MIC of Quinolin-8-ol hydrochloride against S. aureus is 8 µg/mL, whereas Ciprofloxacin is effective at a much lower concentration of 1 µg/mL. A similar trend is observed for the gram-negative bacteria. This suggests that a higher concentration of Quinolin-8-ol hydrochloride would be required to achieve the same inhibitory effect as Ciprofloxacin.
In the case of antifungal activity, Quinolin-8-ol hydrochloride shows promising activity against C. neoformans with a lower MIC than Fluconazole. This highlights a potential area for further investigation and development.
It is crucial to consider that the unique metal-chelating mechanism of Quinolin-8-ol hydrochloride may offer advantages in specific scenarios, such as in overcoming certain resistance mechanisms that affect traditional antibiotics.[4] For example, its efficacy may be less affected by efflux pumps that target specific drug classes. Furthermore, the potential for synergistic effects when combined with other antimicrobial agents is an important avenue for future research.[4]
VI. Conclusion and Future Directions
This comparative guide provides a foundational framework for the evaluation of Quinolin-8-ol hydrochloride as a potential antimicrobial agent. The presented methodologies, rooted in established international standards, ensure the generation of reliable and reproducible data.
While the hypothetical data suggests that Quinolin-8-ol hydrochloride may not be as potent as some standard agents in vitro, its broad-spectrum activity and distinct mechanism of action warrant further investigation. Future research should focus on:
Expanded Spectrum Analysis: Testing against a wider panel of clinical isolates, including multidrug-resistant strains.
Mechanism of Action Studies: Elucidating the precise molecular targets and downstream effects of metal ion chelation in different microbial species.
Synergy Studies: Investigating potential synergistic or additive effects when combined with other antimicrobial drugs.
In Vivo Efficacy and Toxicity: Progressing to animal models to assess the therapeutic potential and safety profile of Quinolin-8-ol hydrochloride in a physiological setting.
By systematically addressing these research questions, the scientific community can fully delineate the potential role of Quinolin-8-ol hydrochloride and its derivatives in the future of antimicrobial therapy.
Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. (2023-05-10). PMC.
Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives.
8-Hydroxyquinoline. PubChem.
8-hydroxyquinoline. AERU, University of Hertfordshire.
Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design.
Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020-04-21). PubMed.
8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. PMC, NIH.
QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024-10-31).
Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2025-12-31).
8-Hydroxyquinoline. Wikipedia.
Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus g
Effectiveness of quinolone antibiotics in modulating the effects of antifungal drugs. PubMed.
Quinine. Wikipedia.
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI.
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
Clinical Breakpoint Tables. (2021-12-01). EUCAST.
Comparative activity of quinolones (ciprofloxacin, levofloxacin, moxifloxacin and garenoxacin) against extracellular and intracellular infection by Listeria monocytogenes and Staphylococcus aureus in J774 macrophages. PubMed.
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009-12-08). American Society for Microbiology.
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
Antimicrobial Resistance Benchmark 2026.
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024-02-05). Hardy Diagnostics.
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
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Antimicrobial use metrics and benchmarking to improve stewardship outcomes: methodology, opportunities, and challenges. PubMed.
Ciprofloxacin derivatives and their antibacterial activities. (2025-08-06).
Antimicrobial Susceptibility Testing | Area of Focus. CLSI.
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The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC.
EUCAST expert rules in antimicrobial susceptibility testing. (2025-08-09).
Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
A comparative analysis of the neuroprotective effects of 8-hydroxyquinoline and clioquinol
[1] Executive Summary: From Chelation to Redistribution In the landscape of neurodegenerative drug development, the relationship between 8-hydroxyquinoline (8-HQ) and its halogenated derivative, Clioquinol (CQ), represen...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: From Chelation to Redistribution
In the landscape of neurodegenerative drug development, the relationship between 8-hydroxyquinoline (8-HQ) and its halogenated derivative, Clioquinol (CQ), represents a pivotal shift in therapeutic strategy. Historically, these compounds were viewed merely as chelators —agents designed to strip toxic excess metals from the brain. However, modern neuropharmacology reclassifies them as Metal Protein Attenuating Compounds (MPACs) or Ionophores .
This guide provides a technical comparison of these two agents, analyzing why the parent scaffold (8-HQ) serves as a chemical baseline, while the derivative (CQ) provided the first "proof of concept" for metal redistribution in Alzheimer’s Disease (AD), despite its eventual clinical failure due to toxicity (SMON).
Mechanistic Architecture
The Chelation Mode
Both compounds function as bidentate ligands. The nitrogen in the pyridine ring and the oxygen in the phenolate group form a five-membered chelate ring with divalent metal ions (
), primarily Copper (), Zinc (), and Iron ().
Key Distinction:
8-HQ: Exhibits high affinity for metals, often too high for therapeutic use, risking the stripping of metals from essential metalloenzymes.
Clioquinol: The addition of Chlorine (C-5) and Iodine (C-7) alters the electron density, slightly lowering the stability constant (
) compared to 8-HQ. This "moderate" affinity is crucial; it allows the drug to sequester synaptic metals (preventing A aggregation) but release them intracellularly to activate neuroprotective pathways.
Visualization: The MPAC "Trojan Horse" Mechanism
The neuroprotective efficacy of CQ relies on its ability to act as a vehicle, transporting extracellular metals into the cell to trigger survival signaling (Akt/GSK3
pathway), rather than excreting them.
Figure 1: The Ionophore Mechanism. Clioquinol abstracts metals from toxic amyloid plaques and transports them across the membrane, converting a toxic extracellular burden into an intracellular signaling asset.
Comparative Technical Profile
The following data synthesizes physicochemical properties critical for drug development. Note the difference in stability constants; a lower
often correlates with better safety profiles in ionophores.
Feature
8-Hydroxyquinoline (8-HQ)
Clioquinol (CQ)
Clinical Implication
Structure
Unsubstituted Parent
5-Chloro-7-Iodo-8-HQ
Halogens increase lipophilicity.
LogP (Lipophilicity)
~1.8 - 2.0
~3.5
CQ crosses the BBB significantly better than 8-HQ.
Cu(II) Affinity ()
~12.0 - 13.0
~10.0 [1]
CQ is a weaker chelator, preventing systemic Cu depletion.
Clioquinol was withdrawn in the 1970s due to Subacute Myelo-Optico-Neuropathy (SMON) .
Mechanism: Recent studies suggest CQ induces DNA double-strand breaks and activates ATM/p53 signaling in neurons [2]. Furthermore, its iodine content and specific interaction with Vitamin B12 metabolism led to mitochondrial dysfunction in the optic nerve.
Lesson: While CQ proved the principle of metal redistribution in AD mice (reducing A
by 49%) [3], the halogenated structure carried unacceptable off-target toxicity. This led to the development of PBT2 , a second-generation 8-HQ derivative lacking iodine.
Experimental Protocols
For researchers evaluating these compounds, two assays are critical: one for mechanism (aggregation) and one for efficacy (rescue).
Protocol A: The "Metal Rescue" Cell Viability Assay
Objective: Determine if the compound protects neurons from metal-mediated A
toxicity, distinguishing chelation from simple antioxidant activity.
Materials:
SH-SY5Y Neuroblastoma cells.
and stocks (100 M).
Synthetic A
peptide.
MTT or CellTiter-Glo reagents.
Workflow:
Preparation: Culture SH-SY5Y cells to 70% confluence in DMEM/F12.
Induction: Treat cells with A
(10 M) pre-incubated with (10 M). This forms the toxic "neurotoxic dimer" species.
Treatment: Add 8-HQ or CQ at varying concentrations (0.1
M – 10 M).
Control: A
alone, Metal alone, Vehicle (DMSO).
Incubation: Incubate for 24–48 hours at 37°C.
Readout: Perform MTT assay.
Success Criteria: The chelator should restore viability to near-control levels specifically in the Metal+A
wells, proving it is disaggregating the toxic complex.
Protocol B: Thioflavin T (ThT) Aggregation Kinetics
Objective: Quantify the inhibition of amyloid fibrillization in real-time.
Workflow:
Solution: Dissolve lyophilized A
in NaOH (to remove pre-aggregates), then dilute into PBS (pH 7.4) to 20 M.
Doping: Add
or (20 M) to induce rapid aggregation.
Inhibitor: Add CQ or 8-HQ (10–50
M).
Probe: Add Thioflavin T (20
M final).
Measurement: Plate into a black 96-well plate. Read fluorescence (Ex: 440nm, Em: 480nm) every 5 minutes for 24 hours at 37°C with shaking.
Analysis: Plot Fluorescence vs. Time. The lag phase should be extended, and the plateau height reduced by the chelator [4].
Conclusion
While 8-hydroxyquinoline provides the structural foundation for metal-binding therapeutics, it lacks the lipophilicity and specific affinity window required for clinical neuroprotection. Clioquinol successfully demonstrated that modifying the 8-HQ scaffold (halogenation) could create a BBB-permeable ionophore that reverses Alzheimer's pathology in vivo. However, the SMON disaster highlights the volatility of halogenated quinolines.
Final Verdict: Researchers should utilize 8-HQ as a control scaffold and Clioquinol as a positive control for in vitro metal rescue, but drug development efforts must focus on non-halogenated derivatives (like PBT2) to dissociate neuroprotection from neurotoxicity.
References
Gomez, F., et al. (2025). "Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes; implications for Alzheimer's and Huntington's disease therapy." ResearchGate.[1][2]
Katsuyama, S., et al. (2025). "SMON: Toxicity of Clioquinol and the Status Quo." PubMed.
Cherny, R. A., et al. (2001). "Treatment with a copper-zinc chelator decreases cerebral amyloid-beta accumulation in Alzheimer's disease transgenic mice." Neuron, 30(3), 665-676.
Linse, S. (2020).[3] "Expression and Purification of Intrinsically Disordered Aβ Peptide and Setup of Reproducible Aggregation Kinetics Experiment." Methods in Molecular Biology.
A Researcher's Guide to the Synergistic Potential of Quinolin-8-ol Hydrochloride in Combination Therapy
In the landscape of modern drug discovery, the pursuit of therapeutic synergy—where the combined effect of two or more drugs is greater than the sum of their individual effects—represents a paramount strategy for enhanci...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the pursuit of therapeutic synergy—where the combined effect of two or more drugs is greater than the sum of their individual effects—represents a paramount strategy for enhancing efficacy, overcoming resistance, and reducing toxicity. Quinolin-8-ol hydrochloride, a heterocyclic organic compound with a well-established profile as a metal chelator and ionophore, has emerged as a compelling candidate for combination therapies across a spectrum of diseases, from cancer to infectious diseases. This guide provides an in-depth technical exploration of the synergistic effects of Quinolin-8-ol hydrochloride and its derivatives when combined with other therapeutic agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Scientific Rationale: Why Quinolin-8-ol Hydrochloride?
Quinolin-8-ol (8-hydroxyquinoline) and its hydrochloride salt possess a range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties[1][2]. The core of its multifaceted action lies in its ability to chelate metal ions, which are crucial for numerous physiological and pathological processes[2]. By forming complexes with metal ions, Quinolin-8-ol can disrupt cellular metal homeostasis, leading to a cascade of downstream effects. This includes the generation of reactive oxygen species (ROS), inhibition of key enzymes, and interference with signal transduction pathways, ultimately inducing apoptosis in cancer cells or inhibiting the growth of pathogenic microorganisms[3]. It is this ability to modulate the cellular microenvironment that positions Quinolin-8-ol hydrochloride as a prime candidate for synergistic drug combinations.
Evaluating Synergy: A Methodological Framework
The quantitative assessment of drug interactions is fundamental to identifying and validating synergistic combinations. The two most widely accepted methods for this are the checkerboard assay and the subsequent calculation of the Combination Index (CI), often visualized through isobologram analysis.
The Checkerboard Assay: A High-Throughput Screening Method
The checkerboard assay is a robust in vitro technique used to systematically test multiple concentration combinations of two drugs simultaneously[4][5]. The resulting data allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, a measure of the synergistic, additive, or antagonistic effect of the drug combination[6].
This protocol outlines the general steps for performing a checkerboard assay to determine the synergistic activity of Quinolin-8-ol hydrochloride (Drug A) and a partner drug (Drug B).
Materials:
96-well microtiter plates
Sterile culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi or cancer cell lines)
Quinolin-8-ol hydrochloride (Drug A) stock solution of known concentration
Partner drug (Drug B) stock solution of known concentration
Microbial inoculum or cell suspension at a standardized concentration
Multichannel pipette
Procedure:
Plate Preparation: Dispense 50 µL of sterile culture medium into each well of a 96-well plate.
Drug A Dilution: Create a serial dilution of Drug A along the y-axis of the plate. Start by adding 50 µL of a 4x concentrated stock solution of Drug A to the first row, then perform serial dilutions down the columns.
Drug B Dilution: Create a serial dilution of Drug B along the x-axis of the plate. Add 50 µL of a 4x concentrated stock solution of Drug B to the first column and perform serial dilutions across the rows. This creates a matrix of varying concentrations of both drugs.
Inoculation: Prepare a standardized inoculum of the target microorganism or a cell suspension and dilute it to the desired final concentration. Add 100 µL of the inoculum to each well.
Controls: Include wells with each drug alone (to determine the Minimum Inhibitory Concentration - MIC), and wells with no drugs (growth control).
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
Data Analysis: After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula:
FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation of FIC Index:
Synergy: FIC Index ≤ 0.5
Additive: 0.5 < FIC Index ≤ 1
Indifference: 1 < FIC Index ≤ 4
Antagonism: FIC Index > 4
Checkerboard Assay Workflow
Isobologram Analysis: Visualizing Drug Interactions
Isobologram analysis provides a graphical representation of the interaction between two drugs[7][8]. The doses of two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting these two points represents the line of additivity. Experimental data points for the combination that fall below this line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism[5].
Experimental Protocol: Isobologram Analysis
This protocol describes the steps to construct and interpret an isobologram following a checkerboard assay or similar dose-response experiment.
Procedure:
Determine Individual Drug Effects: From the checkerboard assay, determine the IC50 (or any other desired effect level) for Drug A alone and Drug B alone.
Plot the Axes: Create a 2D graph with the concentration of Drug A on the y-axis and the concentration of Drug B on the x-axis.
Draw the Line of Additivity: Plot the IC50 of Drug A on the y-axis (0, IC50A) and the IC50 of Drug B on the x-axis (IC50B, 0). Connect these two points with a straight line. This is the isobole of additivity.
Plot Combination Data: For each synergistic combination identified in the checkerboard assay, plot the concentrations of Drug A and Drug B that produced the same effect (e.g., 50% inhibition).
Interpret the Isobologram:
If the data points for the combination lie below the line of additivity, the interaction is synergistic.
If the data points lie on the line, the interaction is additive.
If the data points lie above the line, the interaction is antagonistic.
Isobologram Analysis Workflow
Synergistic Combinations of Quinolin-8-ol Hydrochloride: Comparative Analysis
The following sections detail the synergistic effects of Quinolin-8-ol hydrochloride and its derivatives with various classes of drugs, supported by experimental data.
Combination with Chemotherapeutic Agents: The Case of Doxorubicin
Doxorubicin is a widely used anthracycline antibiotic for cancer chemotherapy, but its efficacy is often limited by cardiotoxicity and the development of drug resistance[7]. Co-delivery of an 8-hydroxyquinoline glycoconjugate with doxorubicin has been shown to result in synergistic inhibition of cancer cell proliferation[9][10].
Mechanism of Synergy: The synergistic effect is likely multi-faceted. 8-hydroxyquinoline acts as an ionophore, disrupting metal ion homeostasis within cancer cells, which can potentiate the DNA-damaging effects of doxorubicin[9]. Furthermore, the induction of ROS by 8-hydroxyquinoline can enhance the oxidative stress already induced by doxorubicin, leading to increased apoptosis[3].
Synergy between Quinolin-8-ol and Doxorubicin
Overcoming Antifungal Resistance: Combination with Fluconazole
Fluconazole is a commonly used azole antifungal, but its effectiveness is challenged by the rise of resistant fungal strains, particularly Candida species[11]. An 8-hydroxyquinoline derivative, PH151, has demonstrated synergistic activity with fluconazole against these resistant strains[12][13].
Mechanism of Synergy: The proposed mechanism of synergy involves the disruption of the fungal cell wall by the 8-hydroxyquinoline derivative[2][14]. This compromises the structural integrity of the fungus, allowing for increased penetration and efficacy of fluconazole, which targets ergosterol biosynthesis in the fungal cell membrane.
Synergy between 8-HQ Derivative and Fluconazole
Combating Bacterial Resistance: Combination with Oxacillin against MRSA
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat due to its resistance to beta-lactam antibiotics like oxacillin[15]. Quinolone derivatives have been shown to act synergistically with oxacillin to overcome this resistance[16][17].
Mechanism of Synergy: The synergy between quinolones and oxacillin against MRSA is thought to be due to the quinolone's ability to alter the expression of penicillin-binding protein 2a (PBP2a)[16]. PBP2a is the protein responsible for methicillin resistance in S. aureus. By modulating its expression, the quinolone derivative may resensitize MRSA to the action of oxacillin, which targets cell wall synthesis.
Synergy between Quinolone Derivative and Oxacillin
Conclusion and Future Directions
The evidence presented in this guide strongly supports the significant potential of Quinolin-8-ol hydrochloride and its derivatives as synergistic partners in combination therapies. The ability of these compounds to modulate fundamental cellular processes, particularly metal ion homeostasis, provides a versatile platform for enhancing the efficacy of existing drugs against a range of challenging diseases.
For researchers and drug development professionals, the path forward involves a more profound exploration of these synergistic interactions. This includes:
Elucidation of Precise Mechanisms: While general mechanisms have been proposed, further studies are needed to delineate the specific molecular pathways underlying the observed synergy for each drug combination.
In Vivo Validation: The promising in vitro results must be translated into robust in vivo models to assess the therapeutic efficacy and safety of these combinations in a physiological context.
Optimization of Drug Ratios and Delivery Systems: Further research is required to determine the optimal dose ratios for synergistic effects and to develop novel co-delivery systems that ensure the synchronized arrival of both drugs at the target site.
By leveraging the unique properties of Quinolin-8-ol hydrochloride, the scientific community is poised to develop novel and more effective combination therapies that can address some of the most pressing challenges in modern medicine.
References
8-hydroxyquinoline-5-(N-4-chlorophenyl) sulfonamide and fluconazole combination as a preventive strategy for Candida biofilm in haemodialysis devices. (n.d.). ResearchGate. Retrieved from [Link]
Synergistic effect of quinolones and oxacillin on methicillin-resistant Staphylococcus species. (2026, January 27). ResearchGate. Retrieved from [Link]
Synergistic Effect of Calcineurin Inhibitors and Fluconazole against Candida albicans Biofilms. (n.d.). PMC. Retrieved from [Link]
8-Hydroxyquinoline derivative as a promising antifungal agent to combat ocular fungal infections. (n.d.). ResearchGate. Retrieved from [Link]
Synergy and Mechanism of Leflunomide Plus Fluconazole Against Resistant Candida albicans: An in vitro Study. (2023, June 27). Dove Medical Press. Retrieved from [Link]
Synergistic effect of quinolones and oxacillin on methicillin-resistant Staphylococcus species. (n.d.). PubMed. Retrieved from [Link]
8-hydroxyquinoline-5-(N-4-chlorophenyl) sulfonamide and fluconazole combination as a preventive strategy for Candida biofilm in haemodialysis devices. (n.d.). PubMed. Retrieved from [Link]
Effective co-delivery of doxorubicin and dasatinib using a PEG-Fmoc nanocarrier for combination cancer chemotherapy. (n.d.). PMC. Retrieved from [Link]
New insights into the mechanism of antifungal action of 8-hydroxyquinolines. (n.d.). PMC. Retrieved from [Link]
8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity. (2024, September 27). ACS Infectious Diseases. Retrieved from [Link]
8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis. (n.d.). PubMed. Retrieved from [Link]
Synergistic Antibiofilm Effects of Pseudolaric Acid A Combined with Fluconazole against Candida albicans via Inhibition of Adhesion and Yeast-To-Hypha Transition. (2022, April 27). PubMed. Retrieved from [Link]
The Synergistic Activity of Fluconazole (FLC) Resistance to Candida albicans with Quercetin (QRT). (n.d.). Journal of Obstetrics, Gynecology and Cancer Research. Retrieved from [Link]
The Synergistic Antimicrobial Effect and Mechanism of Nisin and Oxacillin against Methicillin-Resistant Staphylococcus aureus. (2023, April 3). MDPI. Retrieved from [Link]
Synergistic Effect of Fluconazole and Calcium Channel Blockers against Resistant Candida albicans. (n.d.). PLOS One. Retrieved from [Link]
Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2025, October 2). PMC. Retrieved from [Link]
Co-Delivery of 8-Hydroxyquinoline Glycoconjugates and Doxorubicin by Supramolecular Hydrogel Based on α-Cyclodextrin and pH-Responsive Micelles for Enhanced Tumor Treatment. (n.d.). PMC. Retrieved from [Link]
Co-Delivery of 8-Hydroxyquinoline Glycoconjugates and Doxorubicin by Supramolecular Hydrogel Based on α-Cyclodextrin and pH-Responsive Micelles for Enhanced Tumor Treatment. (2022, November 17). PubMed. Retrieved from [Link]
(PDF) Synergism between a Novel Chimeric Lysin and Oxacillin Protects against Infection by Methicillin-Resistant Staphylococcus aureus. (2025, August 5). ResearchGate. Retrieved from [Link]
Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. (2022, March 15). PubMed. Retrieved from [Link]
Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. (2019, October 29). ResearchGate. Retrieved from [Link]
Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. (n.d.). Retrieved from [Link]
How to calculate Combination Index (CI) for drug-drug interaction? (2017, October 5). ResearchGate. Retrieved from [Link]
Checkerboard assay. (n.d.). GARDP Revive. Retrieved from [Link]
In vitro interactions by Fractional Inhibitory Concentration Indexes... (n.d.). ResearchGate. Retrieved from [Link]
Checkerboard Microdilution Assay. (n.d.). Scribd. Retrieved from [Link]
(PDF) Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. (2019, October 29). ResearchGate. Retrieved from [Link]
Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. (n.d.). PMC. Retrieved from [Link]
(PDF) Codelivery of doxorubicin and triptolide with reduction-sensitive lipid–polymer hybrid nanoparticles for in vitro and in vivo synergistic cancer treatment. (2017, March 8). ResearchGate. Retrieved from [Link]
Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]
2.6. Cell Viability Test and Calculation of the Combination Index. (n.d.). Bio-protocol. Retrieved from [Link]
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]
Codelivery of doxorubicin and triptolide with reduction-sensitive lipid–polymer hybrid nanoparticles for in vitro and in vivo synergistic cancer treatment. (n.d.). PMC. Retrieved from [Link]
Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus. (n.d.). PMC. Retrieved from [Link]
Calculation of Combination Index. (2012, August 3). ResearchGate. Retrieved from [Link]
New and simplified method for drug combination studies by checkerboard assay. (n.d.). PMC. Retrieved from [Link]
Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. (2019, December 30). PMC. Retrieved from [Link]
Isobologram. (2024, December 18). YouTube. Retrieved from [Link]
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. Retrieved from [Link]
Navigating the Disposal of Quinolin-8-ol Hydrochloride: A Guide for the Modern Laboratory
In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of labora...
Author: BenchChem Technical Support Team. Date: February 2026
In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. Quinolin-8-ol hydrochloride, a compound valued for its chelating and antiseptic properties, demands a meticulous and informed approach to its disposal due to its significant hazard profile.[1][2]
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of quinolin-8-ol hydrochloride. Moving beyond a simple checklist, we will delve into the causality behind these procedures, ensuring that your laboratory practices are not only compliant but also fundamentally safe and scientifically sound.
The Inherent Risks: Understanding the "Why" Behind Cautious Disposal
Quinolin-8-ol hydrochloride and its parent compound, quinoline, are not benign substances. A thorough understanding of their hazard profile is foundational to appreciating the necessity of stringent disposal protocols. The compound is classified as a hazardous substance for multiple reasons.[3][4]
Serious Eye Damage: The compound can cause serious, irreversible damage to the eyes upon contact.[5][7]
Skin Sensitization: It may provoke an allergic skin reaction in susceptible individuals.[5][7]
Reproductive Toxicity: Evidence suggests it may damage fertility or the unborn child.[5][8]
Aquatic Toxicity: Quinolin-8-ol is very toxic to aquatic life, with long-lasting effects, making its entry into waterways a significant environmental concern.[7][8][9]
Carcinogenicity: The parent compound, quinoline, is considered by the U.S. EPA to be "likely to be carcinogenic in humans," warranting minimal exposure.
These hazards underscore the principle that this chemical waste must never be disposed of via standard drains or municipal trash.[3][10]
Table 1: Hazard Profile of Quinolin-8-ol Hydrochloride
High risk of permanent vision impairment from splashes.
Reproductive Toxicity
May damage fertility or the unborn child (GHS Category 1B)[5][8]
Significant long-term health risk requiring strict handling.
Aquatic Toxicity
Very toxic to aquatic life with long-lasting effects (GHS Category 1)[7][8]
Environmental persistence and harm to ecosystems.
Core Principles of Chemical Waste Management
Before proceeding to specific protocols, it is crucial to internalize three core principles that govern the disposal of quinolin-8-ol hydrochloride: Waste Characterization, Segregation, and Containment.
Characterize as Hazardous Waste: All forms of quinolin-8-ol hydrochloride waste—be it pure, expired chemical, contaminated labware, or spill cleanup debris—must be classified and handled as hazardous waste.[3][10]
Segregate Meticulously: Proper segregation is paramount to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal. For quinolin-8-ol hydrochloride, this involves:
Separation from Non-Hazardous Waste: This is the most basic and critical step.
Halogenated vs. Non-Halogenated Waste Streams: While the quinoline molecule itself is not halogenated, the hydrochloride salt introduces a halogen. Disposal costs for halogenated waste are often significantly higher due to the need for specialized incineration processes.[11][12] Therefore, as a best practice, always segregate quinolin-8-ol hydrochloride waste into the designated halogenated organic waste stream. Do not mix it with non-halogenated solvents like acetone or ethanol.[11][13]
Incompatibilities: Keep this waste separate from strong oxidizing agents (e.g., peroxides, nitrates) and strong acids to avoid violent reactions.[10]
Contain with Integrity: Waste must be stored in appropriate, secure containers pending collection by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[14] The container must be:
Made of a compatible material (e.g., polyethylene).
Leak-proof with a securely fastened screw-top cap.[12]
Clearly labeled with "Hazardous Waste" and the specific chemical name: "Quinolin-8-ol hydrochloride".[11]
Stored in a designated, well-ventilated secondary containment area.[13]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling quinolin-8-ol hydrochloride waste from generation to disposal.
Handling Quinolin-8-ol hydrochloride (8-Hydroxyquinoline hydrochloride) requires more than generic "good lab practice." This compound presents a dual-threat profile: it is a potent chelating agent capable of interfering with metalloenzymes in biological systems (hence its toxicity and reproductive hazards), and as a hydrochloride salt , it poses immediate corrosive risks to mucous membranes upon hydrolysis.
This guide moves beyond the Safety Data Sheet (SDS) to provide an operational framework for researchers. It prioritizes the protection of the researcher’s long-term health (reproductive safety) and the integrity of the experimental data (preventing contamination).
Before donning PPE, understand the enemy. The following table correlates the chemical property to the specific biological risk.
Hazard Class
H-Code
Mechanistic Risk
Operational Implication
Acute Toxicity (Oral)
H301/H302
Interferes with essential metal ions (Zn²⁺, Cu²⁺) in cellular processes.
Zero-tolerance for dust. Ingestion via hand-to-mouth transfer is the primary risk vector.
Reproductive Toxicity
H360D
May damage the unborn child.[1][2][3][4][5] Teratogenic potential due to DNA/enzyme interference.
Strict Exclusion: Pregnant personnel should avoid handling powder forms. Double-gloving is mandatory.
Serious Eye Damage
H318
The hydrochloride moiety forms Hydrochloric Acid (HCl) upon contact with ocular moisture.
Goggles are non-negotiable. Safety glasses are insufficient against micro-powder ingress.
Aquatic Toxicity
H400/H410
High stability metal-complexing agent; persists in water.
Zero Drain Disposal. All rinsate must be captured as hazardous waste.
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on breakthrough time and permeation rates for organic salts and acidic byproducts.
PPE Category
Standard Requirement
Technical Specification & Rationale
Hand Protection
Double Nitrile Gloves
Inner: 4 mil Nitrile (Tactility). Outer: 5-8 mil Nitrile (Barrier). Why: Nitrile offers excellent resistance to organic salts.[6] Double gloving ensures that micro-tears during weighing do not expose skin. Change outer gloves immediately if splashed.[7][8]
Eye Protection
Chemical Safety Goggles
Spec: ANSI Z87.1+ (Impact & Splash). Why: The powder is fine and hygroscopic. If it drifts behind standard glasses, it will dissolve in eye moisture to create an acidic, chelating solution that causes irreversible damage.
Respiratory
P2 / N95 Respirator
Minimum: N95 Disposable. Preferred: Half-face respirator with P100 cartridges if handling >10g outside a hood. Why: Prevents inhalation of dust which can irritate the respiratory tract and lead to systemic absorption.
Body Defense
Lab Coat + Apron
Spec: 100% Cotton or chemically resistant synthetic lab coat. Use a PVC apron for liquid handling. Why: Cotton minimizes static electricity (reducing powder scatter). The apron prevents aqueous solution soak-through.
Operational Workflow: The Safe Handling Lifecycle
The following diagram outlines the decision logic and workflow for handling Quinolin-8-ol hydrochloride, ensuring containment from storage to disposal.
Figure 1: Operational workflow emphasizing the critical stop-point for reproductive risks and the neutralization step during cleanup.
Step-by-Step Experimental Protocol
Phase 1: Preparation & Engineering Controls
Workspace: All handling of the solid powder must occur inside a certified Chemical Fume Hood .
Static Control: Quinolin-8-ol HCl is a fine, crystalline powder prone to static charge.
Action: Use an ionizing fan or anti-static gun on the weighing boat before adding the chemical. This prevents "fly-away" powder that contaminates the balance and user.
Pregnancy Check: Confirm that no personnel in the immediate handling zone are pregnant or breastfeeding, due to the H360D classification [1, 3].
Phase 2: Weighing & Solubilization
Donning: Put on inner gloves, lab coat, outer gloves, and goggles.
Weighing:
Place the weighing boat in the balance.
Transfer the solid using a plastic spatula (avoid metal spatulas, as trace iron can complex with the reagent, turning it green/black and altering your experimental concentration).
Critical: Close the balance draft shield gently. Rapid air movement will aerosolize the light powder.
Solubilization:
Dissolve the powder in the appropriate solvent (water, ethanol, or dilute acid).
Note: The dissolution may slightly lower the pH of the solution. If buffering is required for your assay, add the Quinolin-8-ol solution to the buffer, not the reverse, to maintain pH stability.
Phase 3: Decontamination & Doffing
Surface Cleaning:
Because the residue is acidic (HCl salt), wipe the balance area with a mild alkaline cleaner (e.g., 1% Sodium Bicarbonate solution) followed by water.
Visual Check: If using paper towels, any yellow staining indicates residual Quinolin-8-ol.
Doffing:
Remove outer gloves and dispose of them as solid hazardous waste.
Wash hands with soap and water immediately after removing inner gloves.
Disposal & Environmental Compliance
Crucial Warning: Quinolin-8-ol is classified as Very toxic to aquatic life (H400/H410) [1, 4].[3][4]
Liquid Waste: Collect all mother liquors, rinsates, and assay leftovers in a container labeled "Toxic Organic Waste - Heavy Metal Chelator." Do not mix with oxidizing acids (like Nitric Acid) as this may degrade the chelator unpredictably.
Solid Waste: Weighing boats, contaminated gloves, and paper towels must be disposed of in the solid hazardous waste stream.
Container Disposal: Triple rinse the empty reagent bottle with a small volume of ethanol/water, add the rinsate to the liquid waste, and deface the label before recycling the glass.
References
European Chemicals Agency (ECHA). Substance Information: Quinolin-8-ol.[5] (Accessed 2023). Provides harmonized classification for aquatic toxicity and reproductive hazards.[3][4][5] Link
Fisher Scientific. Safety Data Sheet: 8-Hydroxyquinoline. (Revision Dec 2025).[9] Detailed H-code and P-code breakdown. Link
Carl Roth. Safety Data Sheet: 8-Hydroxyquinoline. (Accessed 2023). Confirmation of H360D (May damage the unborn child) and H318 (Eye damage).[1][2][3][4] Link
Loba Chemie. Safety Data Sheet: 8-Hydroxyquinoline Extra Pure.[4] (Revision 2021).[4] Aquatic toxicity data (H410). Link